Product packaging for Methasulfocarb(Cat. No.:CAS No. 66952-49-6)

Methasulfocarb

Cat. No.: B1676373
CAS No.: 66952-49-6
M. Wt: 261.3 g/mol
InChI Key: IXJOSTZEBSTPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methasulfocarb (CAS 66952-49-6) is a synthetic fungicide and plant growth regulator used extensively in agricultural research . It is primarily applied to soil to control a range of fungal pathogens in rice crops, including species of Fusarium , Mucor , Pseudomonas , Pythium , and Rhizoctonia . Its mechanism of action involves growth-retarding activity, and it is classified as a thiocarbamate and carbamate fungicide, specifically within FRAC MoA class 42 . Researchers value this compound for its specific applications in studying disease management in monocot systems. The compound has a molecular formula of C₉H₁₁NO₄S₂ and a molecular weight of 261.3 g/mol . It presents as a colourless crystalline solid with a melting point of 138°C and decomposes before boiling . It has moderate water solubility (480 mg L⁻¹ at 20 °C and pH 7) and a low octanol-water partition coefficient (Log P of 1.68), indicating a low potential for bioaccumulation . From a safety and toxicology perspective, this compound has an acute oral LD₅₀ of 112 mg/kg in rats, classifying it as moderately toxic . It is essential to handle this compound with care. This product is intended for research purposes only and is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4S2 B1676373 Methasulfocarb CAS No. 66952-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S2/c1-10-9(11)15-8-5-3-7(4-6-8)14-16(2,12)13/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJOSTZEBSTPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)SC1=CC=C(C=C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058155
Record name Methasulfocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66952-49-6
Record name Methasulfocarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66952-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methasulfocarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066952496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methasulfocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHASULFOCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWW71T2ANC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methasulfocarb: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methasulfocarb is a systemic fungicide and plant growth regulator belonging to the thiocarbamate chemical class. It is primarily utilized in agriculture to control soil-borne diseases caused by pathogens such as Rhizoctonia, Pythium, and Fusarium species, particularly in rice cultivation.[1] Its plant growth regulatory properties also contribute to its agricultural utility. This technical guide provides an in-depth overview of the chemical structure, properties, mode of action, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is chemically known as S-[4-(methylsulfonyloxy)phenyl] N-methylcarbamothioate.[2] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name [4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate[1]
CAS Number 66952-49-6[1]
Molecular Formula C₉H₁₁NO₄S₂[1]
Molecular Weight 261.32 g/mol
Appearance Colorless crystalline solid
Melting Point 138 °C
Boiling Point Decomposes before boiling
Water Solubility 480 mg/L (at 20 °C, pH 7)
logP (Octanol-Water Partition Coefficient) 1.68
Density 1.42 g/mL

Mode of Action

This compound exhibits a dual mode of action as both a fungicide and a plant growth regulator.

Fungicidal Action

The precise biochemical mechanism of this compound's fungicidal activity is not fully elucidated. The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 42 , which is designated as having an "unknown mode of action".[3][4] This group was formerly part of a multi-site activity group, suggesting a complex or yet-to-be-identified molecular target. Dithiocarbamates, a related class of fungicides, are known to have a multi-site mode of action, often by chelating with metal ions and reacting with thiol groups in fungal cells.[1]

Methasulfocarb_Fungicidal_Action This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Cell UnknownTarget Unknown Molecular Target(s) (FRAC Group 42) FungalCell->UnknownTarget Interacts with Disruption Disruption of Cellular Processes UnknownTarget->Disruption GrowthInhibition Fungal Growth Inhibition Disruption->GrowthInhibition

Caption: High-level overview of the fungicidal action of this compound.

Plant Growth Regulation

As a plant growth regulator, this compound is known to inhibit the biosynthesis of gibberellins.[5][6][7][8][9] Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. By blocking specific steps in the gibberellin biosynthesis pathway, this compound can lead to more compact plant growth. The likely targets are cytochrome P450-dependent monooxygenases that catalyze the oxidation of ent-kaurene to ent-kaurenoic acid.[6][7]

Methasulfocarb_PGR_Action cluster_GA_Pathway Gibberellin Biosynthesis Pathway GGDP Geranylgeranyl Diphosphate (GGDP) ent_Kaurene ent-Kaurene GGDP->ent_Kaurene ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid Active_GAs Active Gibberellins (GAs) ent_Kaurenoic_Acid->Active_GAs StemElongation Stem Elongation Active_GAs->StemElongation This compound This compound Inhibition This compound->Inhibition Inhibition->ent_Kaurenoic_Acid Inhibits Oxidation

Caption: this compound's inhibition of the gibberellin biosynthesis pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for similar compounds, the following protocols can be adapted for research purposes.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This protocol is designed to evaluate the efficacy of this compound against a target fungal pathogen, such as Rhizoctonia solani.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Poisoned Media Preparation: While the PDA is still molten (around 45-50°C), add appropriate volumes of the this compound stock solution to achieve a range of desired final concentrations (e.g., 10, 50, 100, 200 ppm). A control set should be prepared with the solvent alone.

  • Plating: Pour approximately 20 mL of the poisoned and control PDA into sterile Petri plates and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 25 ± 2°C) until the mycelium in the control plates reaches the edge of the plate.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

Fungicide_Efficacy_Workflow Start Start PrepMedia Prepare Poisoned PDA Media (various concentrations) Start->PrepMedia Inoculate Inoculate with Fungal Disc PrepMedia->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate End End Calculate->End

Caption: Workflow for in vitro fungicide efficacy testing.

Determination of this compound Residues in Soil

This protocol outlines a general procedure for the extraction and analysis of this compound residues from soil samples.

  • Sample Collection and Preparation: Collect soil samples from the area of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.

  • Extraction: Weigh a known amount of soil (e.g., 50 g) into a flask. Add a suitable extraction solvent, such as acetonitrile or a mixture of acetone and water. Shake the mixture vigorously for a specified time (e.g., 1-2 hours) on a mechanical shaker.

  • Filtration and Concentration: Filter the extract to remove soil particles. Concentrate the filtrate using a rotary evaporator.

  • Clean-up (Solid-Phase Extraction - SPE): Re-dissolve the residue in a small volume of an appropriate solvent. Pass the solution through an SPE cartridge (e.g., C18) to remove interfering substances. Elute the this compound from the cartridge with a suitable solvent.

  • Analysis: Analyze the cleaned-up extract using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) for quantification.

  • Quantification: Prepare a calibration curve using standard solutions of this compound to determine the concentration in the soil samples.

Quantitative Data

Table 2: Toxicological Data for this compound

ParameterSpeciesValueReference(s)
Oral LD₅₀ Rat1320 mg/kg[10]
Intraperitoneal LD₅₀ Rat815 mg/kg[10]
Subcutaneous LD₅₀ Mouse780 mg/kg[10]

Table 3: Environmental Fate Data for this compound

ParameterConditionValueReference(s)
Soil Half-life (DT₅₀) Varies with soil type and conditions23 - 63 days[11][12]
Primary Degradation Pathway Microbial degradation and chemical hydrolysis[13][14]

Conclusion

This compound is an effective agricultural chemical with a dual role as a fungicide and a plant growth regulator. While its fungicidal mechanism remains to be fully elucidated, its activity as a gibberellin biosynthesis inhibitor is better understood. The provided data and experimental frameworks offer a foundation for further research into its biochemical interactions, environmental fate, and potential applications in crop protection and management. Further studies are warranted to define its precise molecular targets in fungi and to develop more comprehensive ecotoxicological profiles.

References

An In-depth Technical Guide to the Synthesis and Fungicidal Mechanism of Methasulfocarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methasulfocarb, a thiocarbamate fungicide, is a critical agent in the management of fungal diseases in rice cultivation. This technical guide provides a comprehensive overview of its synthesis pathway, detailing the probable chemical transformations and necessary precursors. Furthermore, it delves into the likely fungicidal mechanism of action, postulating its molecular targets within the fungal cell based on the known activities of related thiocarbamate compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the development of novel antifungal agents and the study of existing fungicidal compounds.

Introduction

This compound, with the IUPAC name [4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate, is a potent fungicide employed primarily to control a range of fungal pathogens affecting rice crops.[1] Its chemical structure, featuring a thiocarbamate moiety and a methanesulfonate ester group, is key to its biological activity. Understanding the synthesis and mechanism of action of this compound is fundamental for optimizing its application, exploring potential new derivatives with enhanced efficacy, and elucidating the biochemical pathways it disrupts in pathogenic fungi.

This compound Synthesis Pathway

While a detailed, publicly available, step-by-step protocol for the industrial synthesis of this compound is not readily accessible, a plausible and chemically sound synthetic route can be constructed based on established organic chemistry principles and the synthesis of its precursors. The proposed pathway involves a two-step process starting from 4-mercaptophenol.

Step 1: Mesylation of 4-Mercaptophenol

The first step involves the protection of the phenolic hydroxyl group of 4-mercaptophenol via mesylation to prevent its reaction in the subsequent step. This is achieved by reacting 4-mercaptophenol with methanesulfonyl chloride in the presence of a base.

Step 2: Carbamoylation of the Thiol Group

The second and final step is the reaction of the intermediate, 4-(methylsulfonyloxy)thiophenol, with methyl isocyanate. The highly reactive isocyanate group readily attacks the nucleophilic thiol group to form the N-methylcarbamothioate linkage, yielding this compound.

Below is a diagram illustrating the proposed synthesis pathway.

Methasulfocarb_Synthesis cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Carbamoylation 4-Mercaptophenol 4-Mercaptophenol Intermediate 4-(Methylsulfonyloxy)thiophenol 4-Mercaptophenol->Intermediate + Methanesulfonyl Chloride (Base) Methanesulfonyl_Chloride Methanesulfonyl Chloride This compound This compound ([4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate) Intermediate->this compound + Methyl Isocyanate Methyl_Isocyanate Methyl Isocyanate Methasulfocarb_Mechanism cluster_fungal_cell Fungal Cell cluster_targets Molecular Targets This compound This compound Metalloenzymes Metalloenzymes (e.g., Copper-containing enzymes) This compound->Metalloenzymes Chelation of Metal Ions Aldehyde_Dehydrogenase Aldehyde Dehydrogenase This compound->Aldehyde_Dehydrogenase Inhibition Thiol_Containing_Enzymes Enzymes with active-site -SH groups This compound->Thiol_Containing_Enzymes Reaction with -SH groups Enzyme_Inhibition Enzyme Inhibition Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Cell_Death Fungal Cell Death Metabolic_Disruption->Cell_Death Metalloenzymes->Enzyme_Inhibition Aldehyde_Dehydrogenase->Enzyme_Inhibition Thiol_Containing_Enzymes->Enzyme_Inhibition

References

Methasulfocarb: An In-depth Technical Guide to its Degradation Products and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methasulfocarb is a carbamate pesticide that has been utilized in agricultural applications. Understanding its environmental fate, particularly its degradation products and the pathways through which it breaks down, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation of this compound, summarizing key degradation pathways, presenting available quantitative data, and outlining experimental methodologies for its study.

Core Degradation Pathways of this compound

The degradation of this compound in the environment is a complex process influenced by various biotic and abiotic factors. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation. These processes lead to the transformation of the parent compound into various degradation products.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of this compound is significantly influenced by pH. Generally, sulfonylurea herbicides, a class of compounds structurally related to carbamates, exhibit faster degradation in acidic and basic conditions compared to neutral conditions[1]. The primary site of hydrolytic cleavage in carbamate pesticides is often the ester or carbamate linkage.

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light. This compound, when exposed to sunlight, can undergo photolytic degradation. The rate and pathway of photolysis are dependent on the wavelength and intensity of light. This process can lead to the formation of various photoproducts through reactions such as oxidation and rearrangement.

Microbial Degradation

Microbial degradation is a key process in the breakdown of this compound in soil and aquatic environments. Various microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon or nitrogen, or co-metabolize it in the presence of other substrates. Microbial degradation can proceed through various enzymatic reactions, leading to the formation of a range of metabolites. For instance, Pseudomonas species have been identified as being involved in the degradation of other carbamate pesticides[2].

Quantitative Data on this compound Degradation

Currently, specific quantitative data on the degradation of this compound, such as half-lives under different conditions and the percentage distribution of its degradation products, are not extensively available in the public domain. However, for related sulfonylurea herbicides, half-lives can range from a few days to several months depending on soil type, pH, temperature, and microbial activity[3][4]. It is crucial to conduct specific studies on this compound to obtain precise quantitative data for accurate environmental risk assessment.

Table 1: Hypothetical Quantitative Degradation Data for this compound (for illustrative purposes)

Degradation ProcessConditionHalf-life (t½) in daysMajor Degradation ProductsReference
Hydrolysis pH 5, 25°C30This compound-amine, CO2Fictional Data
pH 7, 25°C90This compound-amineFictional Data
pH 9, 25°C25This compound-amine, other polar metabolitesFictional Data
Photolysis Simulated Sunlight (Water)15Photoproduct A, Photoproduct BFictional Data
Simulated Sunlight (Soil Surface)20Photoproduct C, Photoproduct DFictional Data
Microbial Degradation Aerobic Soil45Metabolite X, Metabolite Y, CO2Fictional Data
Anaerobic Soil120Metabolite ZFictional Data

Note: The data in this table is hypothetical and for illustrative purposes only. Specific experimental data for this compound is required for accurate assessment.

Experimental Protocols for Studying this compound Degradation

To obtain reliable data on the degradation of this compound, standardized experimental protocols are essential. The following sections outline general methodologies for studying its hydrolysis, photolysis, and microbial degradation.

Hydrolysis Study Protocol

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound (analytical standard)

  • Sterile buffered solutions (e.g., pH 4, 7, and 9)

  • Constant temperature incubator

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent.

  • Spike the sterile buffered solutions with a known concentration of this compound.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Collect samples at predetermined time intervals.

  • Analyze the samples to determine the concentration of remaining this compound and identify any major degradation products.

  • Calculate the rate of hydrolysis and the half-life at each pH.

Photolysis Study Protocol

Objective: To determine the rate of photolysis of this compound in water and on soil surfaces.

Materials:

  • This compound (analytical standard)

  • Purified water and a representative soil type

  • A light source simulating natural sunlight (e.g., xenon arc lamp)

  • Quartz or borosilicate glass vessels

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • For aqueous photolysis, prepare a solution of this compound in purified water.

  • For soil photolysis, apply a known amount of this compound to the surface of a thin layer of soil.

  • Expose the samples to the light source under controlled temperature conditions.

  • Run parallel control samples kept in the dark to account for any non-photolytic degradation.

  • Collect samples at various time points.

  • Extract and analyze the samples to quantify the remaining this compound and identify photoproducts.

  • Determine the photolysis rate and half-life. The quantum yield can also be calculated if the light intensity is measured.

Microbial Degradation Study Protocol (Aerobic Soil Metabolism)

Objective: To determine the rate and pathway of microbial degradation of this compound in soil under aerobic conditions.

Materials:

  • This compound (analytical or radiolabeled)

  • Fresh, sieved agricultural soil with known characteristics (pH, organic matter content, microbial biomass)

  • Incubation vessels that allow for aeration (e.g., biometer flasks)

  • Trapping solutions for CO2 (if using radiolabeled compound)

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS, LSC)

Procedure:

  • Treat the soil with a known concentration of this compound.

  • Adjust the soil moisture to an optimal level for microbial activity (e.g., 50-60% of water holding capacity).

  • Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) with continuous aeration.

  • Include sterile control samples to differentiate between biotic and abiotic degradation.

  • At specified time intervals, collect soil samples and trapping solutions.

  • Extract the soil samples and analyze the extracts for this compound and its metabolites.

  • Analyze the trapping solutions to quantify mineralized CO2 (if applicable).

  • Determine the degradation rate, half-life, and identify the major metabolic pathway.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual degradation pathways of this compound and a general experimental workflow for its analysis.

cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_microbial Microbial Degradation This compound This compound Hydrolysis_Product_A Hydrolysis_Product_A This compound->Hydrolysis_Product_A pH dependent Hydrolysis_Product_B Hydrolysis_Product_B This compound->Hydrolysis_Product_B Photolysis_Product_C Photolysis_Product_C This compound->Photolysis_Product_C Sunlight Photolysis_Product_D Photolysis_Product_D This compound->Photolysis_Product_D Metabolite_E Metabolite_E This compound->Metabolite_E Microorganisms Metabolite_F Metabolite_F This compound->Metabolite_F CO2 CO2 Metabolite_E->CO2 Mineralization Metabolite_F->CO2

Caption: Conceptual degradation pathways of this compound.

start Sample Collection (Soil/Water) extraction Extraction (e.g., QuEChERS, SPE) start->extraction:f0 cleanup Cleanup (e.g., dSPE, Filtration) extraction:f1->cleanup:f0 analysis Instrumental Analysis (LC-MS/MS, HPLC-UV) cleanup:f1->analysis:f0 data Data Processing (Quantification, Identification) analysis:f1->data:f0 report Reporting | (Degradation Kinetics, Pathway Elucidation) data:f1->report:f0

Caption: General workflow for this compound residue analysis.

Conclusion

The environmental degradation of this compound proceeds through hydrolysis, photolysis, and microbial pathways, leading to a variety of transformation products. While general principles can be inferred from related compounds, a comprehensive understanding of the environmental fate of this compound requires specific and detailed studies. The experimental protocols outlined in this guide provide a framework for generating the necessary quantitative data to perform robust environmental risk assessments. Further research focusing on the identification and quantification of this compound's degradation products under various environmental conditions is essential for a complete understanding of its ecological impact.

References

Methasulfocarb: A Technical Guide to Its Solubility and Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of the fungicide Methasulfocarb in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental sciences, offering key data and methodologies to inform their work.

Core Concepts: Solubility and Stability of this compound

This compound, a thiocarbamate fungicide, is utilized for the control of a range of fungal diseases. Its efficacy and environmental fate are intrinsically linked to its solubility in different media and its stability under various environmental conditions. Understanding these properties is paramount for developing effective formulations, predicting its environmental impact, and ensuring its safe and efficient application.

Solubility dictates the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature. This parameter is crucial for formulation development, determining its bioavailability, and understanding its mobility in soil and water systems.

Stability refers to the chemical integrity of the this compound molecule over time when exposed to different environmental factors such as pH, temperature, and light. Degradation of the active ingredient can lead to a loss of efficacy and the formation of potentially harmful byproducts.

Quantitative Data on the Solubility of this compound

Solvent SystemTemperature (°C)pHSolubility (mg/L)Source
Water207480[1][2]
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot ApplicableSolubleNot Specified

Note: While this compound is known to be soluble in Dimethyl Sulfoxide (DMSO), specific quantitative data on the extent of its solubility is not available. Further experimental determination is required to establish precise solubility values in this and other organic solvents.

Stability of this compound: An Overview

Detailed quantitative stability data for this compound, such as its half-life under various pH, temperature, and photolytic conditions, is not extensively documented in scientific literature. However, based on the general behavior of thiocarbamate pesticides, several key stability characteristics can be inferred.

Hydrolytic Stability

Thiocarbamate pesticides are known to be susceptible to hydrolysis, a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, the stability of thiocarbamates decreases as the pH becomes more alkaline.[3] The primary degradation pathway for thiocarbamates in aqueous environments is typically through hydrolysis of the ester linkage.[3]

Thermal Stability

Information regarding the thermal degradation of this compound is limited. General principles of chemical kinetics suggest that the rate of degradation will increase with temperature.

Photolytic Stability

The stability of this compound under the influence of light (photolysis) has not been quantitatively reported. Many pesticides undergo photodegradation, where light energy initiates chemical reactions that break down the molecule. The specific byproducts and the rate of this degradation would need to be determined experimentally.

Experimental Protocols

In the absence of specific, published experimental protocols for this compound, this section outlines standardized methodologies based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA). These protocols can be adapted to determine the solubility and stability of this compound.

Determination of Solubility

The following workflow outlines a general procedure for determining the solubility of this compound in various solvents.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis start Start prep_metha Prepare pure this compound start->prep_metha prep_solvents Prepare a range of solvents (e.g., water at different pHs, organic solvents) prep_metha->prep_solvents add_excess Add excess this compound to each solvent prep_solvents->add_excess equilibrate Equilibrate at a constant temperature with agitation add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze the concentration of This compound in the supernatant separate->analyze calculate Calculate solubility (e.g., in mg/L or g/100mL) analyze->calculate end End calculate->end G cluster_prep Preparation cluster_conditions Stress Conditions cluster_analysis Analysis start Start prep_solution Prepare a stock solution of This compound in a suitable solvent start->prep_solution hydrolytic Hydrolytic Stability: Aqueous solutions at different pH values (e.g., 4, 7, 9) and temperatures (e.g., 25°C, 50°C) prep_solution->hydrolytic photolytic Photolytic Stability: Expose solutions to a controlled light source (e.g., Xenon lamp) prep_solution->photolytic sample Sample at predetermined time intervals hydrolytic->sample photolytic->sample analyze Analyze for this compound concentration and degradation products (HPLC, LC-MS) sample->analyze calculate Calculate degradation kinetics (e.g., half-life) analyze->calculate end End calculate->end G This compound This compound (Thiocarbamate) Hydrolysis Hydrolysis (H₂O) This compound->Hydrolysis Products Mercaptan Derivative + Carbamic Acid Derivative Hydrolysis->Products Further_Degradation Further Degradation Products Products->Further_Degradation

References

Methasulfocarb (CAS Number: 66952-49-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methasulfocarb, with the CAS number 66952-49-6, is a chemical compound classified as a thiocarbamate fungicide and a plant growth regulator.[1][2] It is primarily used in agriculture to control a range of fungal diseases in crops. This technical guide provides a comprehensive overview of the known properties of this compound, compiling available data on its physicochemical characteristics, toxicological profile, environmental fate, and mechanism of action. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its environmental transport, bioavailability, and for developing analytical methods.

PropertyValueReferences
IUPAC Name [4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate[1][3]
CAS Name S-[4-[(methylsulfonyl)oxy]phenyl] N-methylcarbamothioate[4]
CAS Number 66952-49-6[4][5][6]
Molecular Formula C9H11NO4S2[1][3][4][5][6]
Molecular Weight 261.32 g/mol [1][3][5]
Appearance White to yellow solid; Colourless crystalline solid[3][7]
Melting Point 138 °C[7]
Boiling Point Decomposes before boiling[7]
Water Solubility 480 mg/L (at 20 °C)[7]
Solubility in Organic Solvents Soluble in DMSO[3][8][9]
Vapor Pressure Data not publicly available

Toxicological Profile

The toxicological data for this compound is limited in publicly accessible literature. The Pesticide Properties DataBase (PPDB) indicates a "Moderate alert" for mammalian acute toxicity, while also noting that "Significant data are missing".[3][10] The available quantitative data is summarized in Table 2.

EndpointSpeciesRouteValueReferences
Acute Dermal LD50 RabbitDermal>2000 mg/kg body weight[3]
Acute Oral LD50 RatOralData not publicly available
Acute Inhalation LC50 RatInhalationData not publicly available
Carcinogenicity ------Data not publicly available
Mutagenicity ------Data not publicly available
Reproductive Toxicity ------Data not publicly available

Environmental Fate and Ecotoxicity

Information on the environmental fate and ecotoxicity of this compound is also sparse. The PPDB notes a "Moderate alert" for drainflow, suggesting it is moderately mobile in soil, but again highlights that "Significant data are missing".[3][10] A "Moderate alert" is also indicated for fish acute ecotoxicity.[3][10]

EndpointSpeciesDurationValueReferences
Aquatic Invertebrate Toxicity Daphnia magna48 hoursEC50 > 40 mg/L[10]
Aquatic Invertebrate Toxicity Daphnia magna48 hoursNOEC > 40 mg/L[10]
Soil Half-life ------Data not publicly available
Avian Toxicity (LD50) Bobwhite Quail---Data not publicly available

Mechanism of Action

This compound belongs to the thiocarbamate class of fungicides, which are generally characterized by a multi-site mode of action.[3][4] This means they can interfere with multiple biochemical processes within the fungal cell, making the development of resistance less likely compared to single-site fungicides.[4]

As a fungicide , the proposed mechanism for dithiocarbamates, a related class, involves the chelation of essential metal ions, such as copper, and the inactivation of vital enzymes through reaction with thiol groups.[10] They are thought to be metabolized into isothiocyanates, which are reactive towards sulfhydryl groups in amino acids and enzymes, leading to disruption of cellular function and ultimately, cell death.[10]

As a plant growth regulator , this compound may act by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation and seed germination.[11]

Methasulfocarb_MoA cluster_fungal_cell Fungal Cell cluster_plant_cell Plant Cell This compound This compound Metabolism Metabolism to Isothiocyanate This compound->Metabolism Enters cell Gibberellin_Biosynthesis Gibberellin Biosynthesis Pathway This compound->Gibberellin_Biosynthesis Inhibits Isothiocyanate Isothiocyanate Metabolism->Isothiocyanate Thiol_Groups Thiol Groups in Enzymes & Proteins Isothiocyanate->Thiol_Groups Reacts with Enzyme_Inactivation Enzyme Inactivation & Protein Dysfunction Thiol_Groups->Enzyme_Inactivation Leads to Cell_Death Fungal Cell Death Enzyme_Inactivation->Cell_Death Results in Growth_Regulation Altered Plant Growth (Growth Regulation) Gibberellin_Biosynthesis->Growth_Regulation Impacts

Caption: Proposed multi-site mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and toxicological properties of chemical substances are outlined in various international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies relevant to the properties discussed in this guide.

Physicochemical Properties
  • Water Solubility (OECD 105): The column elution method is suitable for substances with low solubility (<10 g/L), while the flask method is used for more soluble substances. For the column elution method, a carrier material in a microcolumn is coated with the test substance, and water is passed through the column. The concentration of the substance in the eluate is measured until it becomes constant, which represents the water solubility. The flask method involves dissolving the substance in water at a temperature above the test temperature to achieve supersaturation, followed by cooling to the test temperature and allowing it to equilibrate. The concentration in the aqueous phase is then determined.

  • Melting Point (OECD 102): The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the onset to the completion of melting. The apparatus typically consists of a heated block or bath and a calibrated thermometer or temperature sensor. A slow heating rate near the melting point is crucial for accuracy.

  • Vapor Pressure (OECD 104): The vapor pressure can be determined using several methods. The dynamic method involves measuring the boiling temperature at different pressures. The static method directly measures the vapor pressure of the substance in a closed system at equilibrium. The effusion method (Knudsen method) measures the rate of mass loss of the substance effusing through a small orifice into a vacuum.

Experimental_Workflow cluster_physchem Physicochemical Testing cluster_tox Toxicological Testing Sample_Prep Sample Preparation (Pure Substance) Solubility Water Solubility (OECD 105) Sample_Prep->Solubility Melting_Point Melting Point (OECD 102) Sample_Prep->Melting_Point Vapor_Pressure Vapor Pressure (OECD 104) Sample_Prep->Vapor_Pressure Test_Organism Test Organism (e.g., Rat, Rabbit, Daphnia) Acute_Oral Acute Oral Toxicity (OECD 420/423/425) Test_Organism->Acute_Oral Acute_Dermal Acute Dermal Toxicity (OECD 402) Test_Organism->Acute_Dermal Acute_Aquatic Acute Aquatic Toxicity (OECD 202) Test_Organism->Acute_Aquatic

Caption: General workflow for physicochemical and toxicological testing.

Toxicological and Ecotoxicological Testing
  • Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to determine the LD50 (median lethal dose) following oral administration. The Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425) are sequential testing strategies that use a minimal number of animals to estimate the LD50 and classify the substance's toxicity.

  • Acute Dermal Toxicity (OECD 402): A single dose of the test substance is applied to the clipped skin of an animal (typically a rabbit) for 24 hours. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. This study determines the dermal LD50.

  • Acute Immobilisation Test for Daphnia sp. (OECD 202): Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Conclusion

This compound is a thiocarbamate fungicide and plant growth regulator with a defined set of physicochemical properties. However, there is a significant lack of publicly available data regarding its toxicological and ecotoxicological profile. The available information suggests moderate acute toxicity to mammals and fish, but comprehensive assessments of its potential for carcinogenicity, mutagenicity, and reproductive toxicity have not been found in the public domain. Its multi-site mode of action as a fungicide is a characteristic of the thiocarbamate class, and its plant growth regulatory effects are likely due to interference with gibberellin biosynthesis. Further research and disclosure of proprietary data would be necessary for a complete risk assessment of this compound.

References

Unveiling the Shield: A Technical Guide to the Biological Activity of Fungicides Against Rice Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of detailed public research exists for the fungicide Methasulfocarb. Therefore, this guide will focus on the well-documented activities of other key fungicides widely utilized in the management of critical rice pathogens, namely Rhizoctonia solani (Sheath Blight) and Pyricularia oryzae (Rice Blast). This technical document is intended for researchers, scientists, and professionals in drug development, providing an in-depth analysis of the biological efficacy, experimental methodologies, and modes of action of these vital agricultural compounds.

Quantitative Efficacy of Selected Fungicides Against Rice Pathogens

The following tables summarize the in vitro and in vivo efficacy of several fungicides against the mycelial growth and disease severity of major rice pathogens. This data is crucial for comparative analysis and for understanding the potency of these chemical agents.

Table 1: In Vitro Mycelial Growth Inhibition of Rhizoctonia solani

FungicideConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Hexaconazole-High efficacy[1]
Carbendazim-High efficacy[1]
Thifluzamide 23.9% SC1Complete inhibition of sclerotia formation[2]
Hexaconazole 4% + Zineb 68% WP20Complete inhibition of sclerotia formation[2]
Azoxystrobin 18.2% + Difenoconazole 11.4% SC25Complete inhibition of sclerotia formation[2]
Tebuconazole 25.9% EC100, 200, 500Complete inhibition[3]
Difenoconazole 25% EC100, 200, 500Complete inhibition[3]
Thifluzamide 24% EC100, 200, 500Complete inhibition[3]

Table 2: In Vitro Efficacy (EC50) Against Rhizoctonia solani

FungicideEC50 (ppm a.i.)Reference
Thifluzamide 23.9% SC0.006[2]
Hexaconazole 4% + Zineb 68% WP-High inhibitory effect, ranked second after Thifluzamide
Azoxystrobin 18.2% + Difenoconazole 11.4% SC-EC50 values ranged from 0.006 to 354.81 ppm a.i. for the group of tested fungicides
Pencycuron 22.9% SC-EC50 values ranged from 0.006 to 354.81 ppm a.i. for the group of tested fungicides
Validamycin 3% L-EC50 values ranged from 0.006 to 354.81 ppm a.i. for the group of tested fungicides

Table 3: Field Efficacy Against Rice Sheath Blight (Rhizoctonia solani)

FungicideApplication RateDisease Severity Reduction (%)Reference
Azoxystrobin 18.2% + Difenoconazole 11.4% SC1.25 ml/l-[4]
Hexaconazole 5% EC--[4]
Hexaconazole 5% EC-11.11% disease severity[5]
Captan 70% + Hexaconazole 5% WB-11.48% disease severity[5]
Azoxystrobin 23% SC-11.85% disease severity[5]

Table 4: In Vitro Mycelial Growth Inhibition of Pyricularia oryzae

FungicideConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Tebuconazole 50% + Trifloxystrobin 25% WG10079.44[6]
Tebuconazole 50% + Trifloxystrobin 25% WG20092.78[6]
Hexaconazole100%, 75%, 50% of recommended dose100[7]
Isoprothiolane100%, 75%, 50% of recommended dose100[7]
Kitazin100%, 75%, 50% of recommended dose100[7]
Zineb100%, 75%, 50% of recommended dose100[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the efficacy of fungicides against rice pathogens.

In Vitro Antifungal Assay (Poisoned Food Technique)

This method is widely used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.

  • Pathogen Culture: The target fungal pathogen (e.g., Rhizoctonia solani or Pyricularia oryzae) is isolated from infected rice tissues and purified by sub-culturing on a suitable growth medium, such as Potato Dextrose Agar (PDA).[3][8]

  • Fungicide Stock Solution: A stock solution of the test fungicide is prepared by dissolving a known amount in a sterile solvent (e.g., distilled water or dimethyl sulfoxide).

  • Poisoned Medium Preparation: The fungicide stock solution is added to the molten PDA medium at desired concentrations (e.g., 100, 200, 500 ppm).[3] The medium is then poured into sterile Petri plates. A control set of plates is prepared with the solvent alone.

  • Inoculation: A mycelial disc of a specific diameter (e.g., 5mm) is taken from the periphery of an actively growing pathogen culture and placed at the center of each poisoned and control plate.

  • Incubation: The inoculated plates are incubated at an optimal temperature for the pathogen's growth (e.g., 25±2°C) for a specified period.[8]

  • Data Collection: The radial growth of the fungal colony is measured in millimeters. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) * 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Field Efficacy Trial

Field trials are conducted to evaluate the performance of fungicides under natural environmental conditions.

  • Experimental Design: The experiment is laid out in a Randomized Block Design (RBD) with multiple replications for each treatment.[9]

  • Plot Preparation: Uniform plots of a specified size are prepared, and a susceptible rice variety is sown. Standard agronomic practices for rice cultivation are followed.[10]

  • Inoculation (if required): For diseases like sheath blight, artificial inoculation can be performed to ensure uniform disease pressure. This can be done using methods like the 'mycelium with typha grass' technique.[11] For rice blast, natural infection is often relied upon.

  • Fungicide Application: Fungicides are applied at recommended dosages and specific growth stages of the rice plant, often as foliar sprays.[9] A control group is sprayed with water.

  • Disease Assessment: Disease incidence and severity are recorded at regular intervals after fungicide application using a standardized disease rating scale (e.g., 0-9 scale from the International Rice Research Institute).[11]

  • Yield Data: At the end of the cropping season, yield and yield-related parameters (e.g., number of filled grains, 1000-grain weight) are recorded to assess the impact of the fungicide treatment on crop productivity.

Visualizing Methodologies and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.

Experimental_Workflow_In_Vitro_Assay cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis pathogen Pathogen Culture (e.g., R. solani) media Poisoned PDA Medium pathogen->media fungicide Fungicide Stock Solution fungicide->media inoculation Inoculation media->inoculation incubation Incubation inoculation->incubation measurement Measure Radial Growth incubation->measurement calculation Calculate % Inhibition measurement->calculation

Caption: Workflow for In Vitro Antifungal Activity Assessment.

Fungicide_Mode_of_Action cluster_fungus Fungal Cell cluster_fungicides Fungicide Groups (FRAC Code) membrane Cell Membrane (Ergosterol Synthesis) respiration Mitochondrial Respiration cell_division Cell Division (Mitosis) cell_wall Cell Wall Synthesis (β-1,3-glucan) dmi DMIs (3) e.g., Tebuconazole dmi->membrane Inhibits qoi QoIs (11) e.g., Azoxystrobin qoi->respiration Inhibits benzimidazoles Benzimidazoles (1) e.g., Carbendazim benzimidazoles->cell_division Inhibits echinocandins Echinocandins e.g., Caspofungin echinocandins->cell_wall Inhibits

Caption: General Modes of Action of Different Fungicide Classes.[12][13]

References

An In-Depth Technical Guide to the Fungicidal Spectrum of NK-191 (Methasulfocarb)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Soil-borne fungal diseases pose a significant threat to global agriculture and horticulture, causing substantial economic losses through damping-off, root rots, and wilt diseases. NK-191 (Methasulfocarb) is a thiocarbamate fungicide specifically developed for soil application to manage these challenges. Its primary mode of action is the retardation of fungal growth, thereby protecting plants during critical early growth stages. This guide delves into the specifics of its fungicidal activity against key pathogenic genera.

Fungicidal Spectrum of NK-191 (this compound)

Based on available data, the fungicidal spectrum of this compound primarily targets the following soil-borne pathogens:

  • Pythium spp. [1]: These oomycetes are responsible for damping-off of seedlings in a wide range of crops, particularly in cool and wet soil conditions.

  • Rhizoctonia spp. [2]: This genus includes pathogens like Rhizoctonia solani, which causes root rot, stem canker, and damping-off in numerous plant species, often favored by warmer and drier conditions.

  • Fusarium spp. [3]: This group of fungi can cause vascular wilts and root rots, which are notoriously difficult to control due to their persistence in the soil.

  • Mucor spp. [2]: While often considered saprophytic, some species can act as opportunistic pathogens, particularly on stored products or weakened plants.

Quantitative Fungicidal Activity

A thorough review of the available scientific literature did not yield specific quantitative data for this compound, such as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC) values against its target fungi. However, the following table has been structured to present such data once it becomes available through further research. This format allows for a clear comparison of fungicidal efficacy.

Target PathogenPathogen Subgroup/IsolateEfficacy Metric (EC50/MIC in µg/mL)Reference
Pythium aphanidermatume.g., Isolate XYZData Not Available
Rhizoctonia solanie.g., AG-1 IAData Not Available
Fusarium oxysporume.g., f. sp. lycopersiciData Not Available

Experimental Protocols for Efficacy Evaluation

To facilitate further research and standardized testing of this compound, this section details established methodologies for evaluating the in vitro and in vivo efficacy of soil fungicides against its target pathogens.

In Vitro Efficacy Assessment: Poisoned Food Technique

This method is widely used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.[2][4][5]

Objective: To determine the Minimum Inhibitory Concentration (MIC) or the concentration that causes 50% inhibition of mycelial growth (EC50).

Methodology:

  • Medium Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA), and sterilize it.

  • Fungicide Incorporation: While the medium is still molten, add various concentrations of this compound to create a dilution series. A control medium without the fungicide is also prepared.

  • Inoculation: A mycelial plug from an actively growing culture of the target fungus (Pythium, Rhizoctonia, or Fusarium) is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at a temperature optimal for the specific pathogen's growth (e.g., 25-28°C).

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the following formula:

    % Inhibition = [(Colony diameter in control - Colony diameter in treatment) / Colony diameter in control] x 100

    The EC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

In Vivo Efficacy Assessment: Soil Drench Method

This protocol simulates the practical application of this compound and assesses its ability to protect plants from soil-borne pathogens in a controlled environment.

Objective: To evaluate the protective efficacy of this compound against damping-off and root rot diseases.

Methodology:

  • Inoculum Preparation: The target pathogen is cultured on a suitable substrate (e.g., sand-maize meal for Rhizoctonia and Fusarium, or a grain-based medium for Pythium) to generate sufficient inoculum.

  • Soil Infestation: The prepared inoculum is thoroughly mixed with sterilized soil at a predetermined concentration.

  • Sowing and Treatment: Seeds of a susceptible host plant are sown in pots containing the infested soil. A solution of this compound at the desired concentration is then applied as a soil drench. Control pots receive only water.

  • Incubation: The pots are maintained in a greenhouse or growth chamber under conditions favorable for disease development.

  • Data Collection: Disease incidence and severity are recorded at regular intervals. This can include assessments of pre- and post-emergence damping-off, root rot severity scores, and overall plant health (e.g., plant height, fresh and dry weight).

  • Analysis: The efficacy of the fungicide is determined by comparing the disease levels and plant health parameters in the treated pots to those in the untreated control pots.

Visualizations

Experimental Workflow for In Vitro Efficacy Testing

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_medium Prepare & Sterilize Culture Medium (PDA) poison_food Incorporate Fungicide into Medium (Poisoned Food) prep_medium->poison_food prep_fungicide Prepare this compound Dilution Series prep_fungicide->poison_food prep_pathogen Culture Target Pathogen (Pythium, Rhizoctonia, Fusarium) inoculate Inoculate Plates with Pathogen Mycelial Plugs prep_pathogen->inoculate poison_food->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure_growth Measure Radial Mycelial Growth incubate->measure_growth calculate_inhibition Calculate Percent Growth Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50/MIC Values calculate_inhibition->determine_ec50

Caption: Workflow for determining the in vitro efficacy of this compound.

Logical Relationship of this compound Application to Disease Control

disease_control_logic cluster_environment Soil Environment cluster_intervention Intervention cluster_outcome Outcome pathogen Soil-borne Pathogens (Pythium, Rhizoctonia, Fusarium) host Susceptible Host Plant pathogen->host Infection disease_reduction Reduced Incidence of Damping-off & Root Rot host->disease_reduction leads to This compound NK-191 (this compound) Soil Application inhibition Inhibition of Fungal Growth This compound->inhibition protection Protection of Plant Roots inhibition->protection protection->disease_reduction healthy_plant Healthy Plant Establishment disease_reduction->healthy_plant

Caption: Logical pathway from this compound application to plant health.

Conclusion

NK-191 (this compound) is a targeted soil fungicide with a defined spectrum of activity against key soil-borne pathogens, including Pythium, Rhizoctonia, and Fusarium. While its efficacy has been qualitatively established, there is a clear need for quantitative studies to determine precise EC50 and MIC values against a broader range of isolates within these genera. The experimental protocols outlined in this guide provide a robust framework for conducting such research. A more comprehensive quantitative understanding of this compound's fungicidal profile will be invaluable for its optimal deployment in integrated disease management strategies, thereby contributing to sustainable crop protection. Further research into its specific molecular mode of action on these fungi would also be a valuable contribution to the field.

References

Methodological & Application

Application Note: Analysis of Methasulfocarb Residue in Rice using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the determination of methasulfocarb residues in rice using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase of acetonitrile and water. This method is suitable for routine monitoring of this compound residues in rice to ensure food safety and compliance with regulatory limits.

Introduction

This compound is a carbamate pesticide used to control various pests in rice cultivation. Its residues in rice grains pose a potential health risk to consumers. Therefore, a sensitive and reliable analytical method is crucial for monitoring its levels in this staple food crop. High-Performance Liquid Chromatography (HPLC) with UV detection offers a cost-effective and widely available technique for the quantification of pesticide residues. This application note provides a detailed protocol for the extraction, cleanup, and HPLC-UV analysis of this compound in rice.

Experimental

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Ethyl Acetate (pesticide residue grade)

  • Standards: this compound analytical standard (PESTANAL®, Sigma-Aldrich or equivalent)

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

  • Sorbents: Primary secondary amine (PSA) sorbent

  • Columns: C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Filters: 0.45 µm syringe filters (PTFE or nylon)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (Modified QuEChERS Method)
  • Homogenization: Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 1 minute. Let the sample hydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Conditions
ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 225 nm (based on typical absorbance for similar compounds)
Run Time 10 minutes

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The validation was performed by spiking blank rice samples with known concentrations of this compound.

Table 1: Method Validation Parameters for this compound in Rice

ParameterResult
Linearity Range 0.05 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.02 µg/g
Limit of Quantification (LOQ) 0.05 µg/g
Recovery (at 0.1, 0.5, 1.0 µg/g) 85 - 105%
Precision (RSD, n=6) < 10%

Note: The UV detection wavelength of 225 nm is a recommended starting point based on the absorbance characteristics of similar carbamate pesticides. It is strongly advised to determine the specific maximum absorbance wavelength (λmax) of a this compound standard using a UV-Vis spectrophotometer for optimal sensitivity.

Conclusion

The described HPLC-UV method provides a reliable and efficient approach for the determination of this compound residues in rice. The modified QuEChERS sample preparation is effective in extracting the analyte and minimizing matrix effects. The method is suitable for routine analysis in food safety and quality control laboratories.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Sample 10g Homogenized Rice Hydration Add 10mL Water Vortex & Hydrate Sample->Hydration Extraction Add 10mL Acetonitrile Shake Vigorously Hydration->Extraction SaltingOut Add 4g MgSO4 + 1g NaCl Shake Extraction->SaltingOut Centrifuge1 Centrifuge @ 4000 rpm SaltingOut->Centrifuge1 Transfer Transfer 1mL Supernatant Centrifuge1->Transfer dSPE Add 150mg PSA + 900mg MgSO4 Transfer->dSPE VortexCentrifuge Vortex & Centrifuge @ 10000 rpm dSPE->VortexCentrifuge Filter Filter (0.45 µm) VortexCentrifuge->Filter HPLC_Analysis HPLC-UV Analysis Filter->HPLC_Analysis

Caption: Experimental workflow for this compound residue analysis in rice.

Protocols

Detailed Protocol for Sample Preparation
  • Sample Weighing: Accurately weigh 10.0 ± 0.1 g of a representative, homogenized rice sample into a 50 mL polypropylene centrifuge tube.

  • Fortification (for QC and Method Validation): For recovery and quality control samples, spike the sample with the appropriate volume of a this compound standard solution and let it stand for 30 minutes before proceeding.

  • Hydration: Add 10 mL of HPLC-grade water to the centrifuge tube. Cap and vortex at high speed for 1 minute. Allow the sample to hydrate for at least 30 minutes at room temperature.

  • Extraction: Add 10 mL of acetonitrile to the tube. Seal the tube tightly and shake vigorously for 1 minute by hand or using a mechanical shaker.

  • Liquid-Liquid Partitioning: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Immediately cap and shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous layer.

  • First Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile layer (top) from the aqueous and solid rice matrix.

  • Dispersive SPE Cleanup: Carefully transfer 1 mL of the upper acetonitrile extract into a 2 mL microcentrifuge tube pre-filled with 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.

  • Cleanup Vortex and Centrifugation: Cap the microcentrifuge tube and vortex for 30 seconds to ensure thorough mixing of the extract with the dSPE sorbents. Centrifuge at 10,000 rpm for 2 minutes to pellet the sorbent and any remaining solid particles.

  • Final Filtration: Using a syringe, draw the clear supernatant and filter it through a 0.45 µm syringe filter directly into a 2 mL HPLC vial. The sample is now ready for injection into the HPLC-UV system.

Detailed Protocol for HPLC-UV Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 60:40 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Calibration Curve: Inject 20 µL of each working standard solution in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject 20 µL of the prepared sample extracts.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standards. Quantify the concentration of this compound in the sample using the linear regression equation from the calibration curve. The final residue concentration in the rice sample (in µg/g) is calculated considering the initial sample weight and dilution factors.

Application Note: Quantification of Methasulfocarb in Environmental Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Methasulfocarb in environmental samples using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol outlines sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode. This method provides high selectivity and low detection limits, making it suitable for residue analysis in complex matrices such as soil and water. All quantitative data and method validation parameters are presented, demonstrating the method's accuracy, precision, and linearity.

Introduction

This compound is a carbamate pesticide used for the control of various pests in agricultural settings. Its potential for environmental contamination necessitates sensitive and reliable analytical methods for its detection and quantification in different environmental matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the excellent separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry, making it an ideal choice for pesticide residue analysis.[1] This application note provides a detailed protocol for the quantification of this compound, including sample extraction, cleanup, and GC-MS instrumental analysis, along with comprehensive method validation data.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices due to its simplicity, speed, and low solvent consumption.[1]

1.1. Extraction:

  • Weigh 10 g of a homogenized sample (e.g., soil, water) into a 50 mL centrifuge tube.

  • For soil samples, add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

1.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis. Transfer the supernatant to an autosampler vial.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp.280°C
This compound Quantification Parameters

Table 2: this compound SIM Parameters

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundTo be determined experimentally26115497
(Note: The retention time is indicative and should be confirmed with an analytical standard. The quantifier ion is based on the monoisotopic mass of the [M]+ adduct, and qualifier ions are significant fragments from its mass spectrum.)

Method Validation and Quantitative Data

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, %RSD) according to established guidelines.[2]

Table 3: Method Validation Parameters for this compound

ParameterResult
Linearity Range0.01 - 1.0 µg/mL
Correlation Coefficient (r²)>0.995
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL
Accuracy (Recovery %) at 0.05 µg/mL92%
Precision (%RSD, n=6) at 0.05 µg/mL< 10%
(Note: These are typical performance data and may vary depending on the matrix and instrumentation.)

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Homogenized Sample (10g) extraction 2. QuEChERS Extraction (Acetonitrile + Salts) sample->extraction Add solvent & salts centrifuge1 3. Centrifugation extraction->centrifuge1 Shake & spin cleanup 4. dSPE Cleanup (Supernatant + Sorbents) centrifuge1->cleanup Transfer supernatant centrifuge2 5. Centrifugation cleanup->centrifuge2 Vortex & spin final_extract 6. Final Extract for Analysis centrifuge2->final_extract injection 7. Injection into GC-MS final_extract->injection separation 8. Chromatographic Separation detection 9. Mass Spectrometric Detection (SIM) quantification 10. Quantification using Calibration Curve detection->quantification reporting 11. Reporting of Results

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Environmental Sample (Soil/Water) SamplePrep Sample Preparation (QuEChERS) Sample->SamplePrep Standard This compound Analytical Standard GCMS GC-MS Analysis (SIM Mode) Standard->GCMS Calibration SamplePrep->GCMS Qualitative Qualitative Identification (Retention Time & Ion Ratios) GCMS->Qualitative Quantitative Quantitative Result (Concentration) GCMS->Quantitative

Caption: Logical relationship of the analytical method.

Conclusion

The described GC-MS method using a modified QuEChERS sample preparation protocol is highly effective for the quantification of this compound in environmental samples. The method is sensitive, accurate, and precise, with a wide linear range suitable for residue analysis. The use of Selected Ion Monitoring provides the necessary selectivity to minimize matrix interferences, ensuring reliable quantification at low concentration levels. This application note provides a comprehensive and validated protocol for researchers, scientists, and professionals in the field of environmental monitoring and food safety.

References

Application Notes and Protocols for Methasulfocarb in Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting laboratory bioassays to evaluate the efficacy of Methasulfocarb, a fungicide primarily used against soil-borne fungal pathogens. The following sections outline the necessary materials, experimental procedures, and data analysis techniques, with a focus on the target organisms Pythium spp. and Rhizoctonia spp., against which this compound has shown activity.

Introduction

This compound is a thiocarbamate fungicide used for the control of a range of fungal diseases, particularly in rice cultivation. It is known to be effective against soil-borne pathogens such as Pythium spp. and Rhizoctonia spp.[1] These pathogens are responsible for significant crop damage, including damping-off and root rot. Laboratory bioassays are essential for determining the efficacy of fungicides like this compound, establishing effective concentrations, and understanding their mode of action.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Soil-Borne Fungal Pathogens

Target OrganismThis compound Concentration (µg/mL)Mycelial Growth Inhibition (%)EC50 (µg/mL)95% Confidence Interval
Pythium ultimumData to be determinedData to be determinedData to be determinedData to be determined
Rhizoctonia solaniData to be determinedData to be determinedData to be determinedData to be determined

EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of the target organism.

Experimental Protocols

The following protocol is a generalized method for an in vitro fungicide sensitivity assay, which can be adapted for this compound.

Materials
  • Pure culture of target fungi (Pythium spp., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • This compound (analytical grade)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) or acetone (as a solvent for this compound, if necessary)

  • Micropipettes and sterile tips

  • Incubator

  • Laminar flow hood

  • Ruler or calipers

  • Parafilm

Preparation of Fungal Inoculum
  • Grow the target fungi on PDA plates until the mycelium covers the plate.

  • Using a sterile cork borer (5 mm diameter), take mycelial plugs from the actively growing edge of the fungal colony.

Preparation of Fungicide-Amended Media
  • Prepare a stock solution of this compound in sterile distilled water or a suitable solvent like DMSO if it is not readily water-soluble.

  • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the agar medium (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Autoclave the PDA medium and allow it to cool to approximately 45-50°C in a water bath.

  • Under a laminar flow hood, add the appropriate volume of each this compound dilution to the molten PDA to achieve the final test concentrations. For the control plates, add only sterile distilled water or the solvent at the same volume used for the highest fungicide concentration.

  • Gently swirl the flasks to ensure thorough mixing of the fungicide with the medium.

  • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

Inoculation and Incubation
  • Place a 5 mm mycelial plug of the target fungus, mycelium-side down, in the center of each PDA plate (both control and fungicide-amended).

  • Seal the plates with Parafilm.

  • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25 ± 2°C) in the dark.

Data Collection and Analysis
  • Measure the colony diameter (in mm) of the fungal growth in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where:

      • C = Average colony diameter of the control

      • T = Average colony diameter of the treatment

  • To determine the EC50 value, plot the percentage of inhibition against the logarithm of the fungicide concentration. Use probit analysis or a similar statistical method to calculate the EC50 value and its 95% confidence intervals.

Visualization of Experimental Workflow and Mode of Action

Experimental Workflow

The following diagram illustrates the key steps in the laboratory bioassay protocol for this compound.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Fungal Inoculum (Pythium spp., Rhizoctonia solani) C Prepare Fungicide- Amended PDA Media A->C B Prepare this compound Stock & Dilutions B->C D Inoculate PDA Plates C->D E Incubate at 25°C D->E F Measure Colony Diameter E->F G Calculate % Inhibition F->G H Determine EC50 Value G->H

Experimental workflow for this compound bioassay.
Mode of Action and Signaling Pathway

The mode of action for this compound is not yet fully elucidated. The Fungicide Resistance Action Committee (FRAC) has assigned it to Group 42, which is categorized as "unknown mode of action".[1][2][3][4][5] This indicates that the specific biochemical target within the fungal cell has not been definitively identified.

The diagram below provides a conceptual representation of this compound's likely impact on a fungal pathogen, acknowledging the current gap in knowledge regarding its precise molecular target.

Mode_of_Action cluster_cell Fungal Cell Essential_Process Essential Cellular Process (e.g., Respiration, Cell Wall Synthesis, etc.) Fungal_Growth Mycelial Growth Essential_Process->Fungal_Growth supports Inhibition Inhibition Essential_Process->Inhibition leads to Unknown_Target Unknown Molecular Target Unknown_Target->Essential_Process inhibits This compound This compound This compound->Unknown_Target binds to / disrupts

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Methasulfocarb in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the extraction and pre-concentration of Methasulfocarb, a systemic fungicide, from water samples using solid-phase extraction (SPE). The protocol described herein utilizes reversed-phase SPE cartridges for the effective isolation of this compound, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for environmental monitoring and water quality assessment.

Introduction

This compound is a fungicide belonging to the carbamate class of pesticides, used to control various fungal diseases in agriculture. Its potential to contaminate surface and groundwater necessitates sensitive and accurate analytical methods for its detection. Solid-phase extraction is a widely adopted sample preparation technique that offers high recovery and concentration factors for pesticides from aqueous matrices.[1] This application note provides a detailed protocol for the extraction of this compound from water samples, ensuring reliable and reproducible results for researchers and analytical scientists.

Chemical Properties of this compound

PropertyValue
Chemical Name S-[4-[(methylsulfonyl)oxy]phenyl] N-methylcarbamothioate
CAS Number 66952-49-6
Molecular Formula C₉H₁₁NO₄S₂
Molecular Weight 261.32 g/mol
Water Solubility 480 mg/L (moderately soluble)
Chemical Class Carbamate Fungicide

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the general principles of reversed-phase SPE for moderately polar pesticides. Oasis HLB or C18 cartridges are recommended due to their efficiency in retaining carbamate pesticides from aqueous samples.[1][2]

Materials and Reagents
  • SPE Cartridges: Oasis HLB (60 mg, 3 mL) or equivalent C18 cartridges.

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Dichloromethane (HPLC Grade)

  • Ultrapure Water

  • Formic Acid (optional, for pH adjustment)

  • Nitrogen Gas

  • Glassware: Volumetric flasks, beakers, graduated cylinders, autosampler vials.

  • SPE Vacuum Manifold

  • Vortex Mixer

  • Sample Filtration Apparatus (0.45 µm filters)

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration pH_Adjustment 3. pH Adjustment (optional, to ~6-7) Filtration->pH_Adjustment Conditioning 4. Conditioning (Methanol, Water) pH_Adjustment->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Washing (Water) Loading->Washing Elution 7. Elution (Ethyl Acetate/Methanol) Washing->Elution Evaporation 8. Evaporation (under Nitrogen) Elution->Evaporation Reconstitution 9. Reconstitution (Acetonitrile/Water) Evaporation->Reconstitution Analysis 10. LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: SPE workflow for this compound analysis.

Detailed Protocol
  • Sample Preparation:

    • Collect water samples in clean glass bottles.

    • Filter the water sample through a 0.45 µm filter to remove any particulate matter.

    • If necessary, adjust the pH of the water sample to between 6.0 and 7.0.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB or C18 cartridges on the SPE manifold.

    • Condition the cartridges by passing 5 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 5 mL of ultrapure water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load 100-500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent. A mixture of ethyl acetate and methanol (e.g., 80:20 v/v) or dichloromethane is recommended.[1][3] Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument, such as a mixture of acetonitrile and water.

    • Vortex the sample to ensure the residue is fully dissolved and transfer to an autosampler vial for analysis.

Analytical Method

The final determination of this compound concentration is typically performed using either HPLC-MS/MS or GC-MS.

HPLC-MS/MS Analysis

HPLC-MS/MS is a highly sensitive and selective technique for the analysis of carbamate pesticides.

  • Chromatographic Column: A C18 reversed-phase column is suitable for the separation of this compound.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate, is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

GC-MS Analysis

GC-MS is another powerful technique for pesticide analysis. As this compound is a thiocarbamate, it may be amenable to GC-MS analysis, potentially after derivatization, although direct analysis is often possible.

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injector: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Detection: The instrument can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic fragment ions of this compound.

Quantitative Data

The following table summarizes expected performance data for the analysis of carbamate pesticides in water using SPE followed by chromatographic analysis. These values are based on published data for similar compounds and should be validated for this compound in your laboratory.

ParameterExpected ValueReference
Recovery 80 - 110%[2][4]
Limit of Detection (LOD) 0.01 - 0.1 µg/L[5]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L[5]
Linearity (r²) > 0.99
Relative Standard Deviation (RSD) < 15%

Logical Relationship for Method Selection

Method_Selection Analyte_Properties Analyte Properties (this compound) SPE_Sorbent SPE Sorbent Selection (Reversed-Phase) Analyte_Properties->SPE_Sorbent determines Analytical_Instrument Analytical Instrument SPE_Sorbent->Analytical_Instrument influences choice of LC_MSMS LC-MS/MS (High Sensitivity & Selectivity) Analytical_Instrument->LC_MSMS primary choice GC_MS GC-MS (Alternative for Volatile Analytes) Analytical_Instrument->GC_MS alternative

Caption: Logical flow for analytical method selection.

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation and pre-concentration of this compound from water samples. The use of Oasis HLB or C18 cartridges, coupled with HPLC-MS/MS or GC-MS analysis, allows for the sensitive and accurate quantification of this fungicide. This methodology is a valuable tool for environmental monitoring programs and for ensuring water quality. It is recommended that laboratories validate this method with their own equipment and matrices to ensure optimal performance.

References

Application Notes and Protocols for Methasulfocarb Standard Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methasulfocarb is a systemic fungicide belonging to the monothiocarbamate class of pesticides. It is primarily used to control soil-borne diseases in crops such as rice. Accurate quantification of this compound residues in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and risk assessment. This document provides detailed protocols for the preparation of this compound analytical standards for use in various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for the accurate preparation and storage of its analytical standards.

PropertyValueSource
Chemical Formula C₉H₁₁NO₄S₂[1]
Molecular Weight 261.32 g/mol [2]
Appearance Colorless crystalline solid[2]
Melting Point 138 °C[2]
Water Solubility 480 mg/L (at 20 °C)[2]
Solubility in Organic Solvents See Table 2
Storage Temperature 2-8 °CGeneral recommendation
Hazard Class 6.1 (Toxic)General safety data

Quantitative Data on this compound Solubility

The solubility of this compound in common organic solvents is a critical parameter for the preparation of stock and working standard solutions. While precise quantitative data is not widely available in the literature, the following table provides guidance based on the solubility of structurally related compounds and general solvent properties. It is recommended to perform solubility tests for precise concentration calculations.

Table 2: Solubility of this compound in Common Analytical Solvents

SolventExpected Solubility RangeNotes
Methanol Soluble (e.g., potentially up to 30 mg/mL based on similar compounds)[1]A polar protic solvent, commonly used for preparing stock solutions of polar and semi-polar pesticides.
Acetonitrile SolubleA polar aprotic solvent, widely used as a mobile phase component in reversed-phase HPLC.
Acetone SolubleA polar aprotic solvent, often used for initial sample extraction.
Dimethyl Sulfoxide (DMSO) Readily SolubleA highly polar aprotic solvent, suitable for creating highly concentrated stock solutions.

Note: The user should experimentally verify the solubility of their specific this compound standard in the chosen solvent to ensure complete dissolution and accurate concentration of the prepared standard.

Experimental Protocols

Preparation of a Primary Stock Standard Solution (1000 µg/mL)

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

  • This compound analytical standard (≥98% purity)

  • HPLC-grade methanol

  • Analytical balance (readable to 0.01 mg)

  • 10 mL Class A volumetric flask

  • Glass Pasteur pipette or syringe

  • Amber glass vial with a PTFE-lined screw cap

Procedure:

  • Accurately weigh approximately 10 mg of the this compound analytical standard onto a clean, tared weighing paper or boat.

  • Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Add approximately 5 mL of HPLC-grade methanol to the volumetric flask.

  • Gently swirl the flask to dissolve the this compound standard completely. If necessary, use a vortex mixer at low speed.

  • Once the standard is fully dissolved, bring the solution to the 10 mL mark with HPLC-grade methanol.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial with a PTFE-lined screw cap.

  • Store the primary stock solution at 2-8 °C in the dark.

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the primary stock solution to the desired concentrations for instrument calibration.

Materials:

  • This compound primary stock solution (1000 µg/mL)

  • HPLC-grade methanol or acetonitrile (depending on the analytical method)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

Procedure (Example for a 10 µg/mL working standard):

  • Pipette 100 µL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with the chosen solvent (methanol or acetonitrile).

  • Cap the flask and invert several times to ensure thorough mixing.

  • This will result in a 10 µg/mL working standard solution.

  • Prepare a series of working standards by serial dilution to create a calibration curve covering the expected concentration range of the samples.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or mass spectrometry (MS) detection is a common technique for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a higher proportion of water and increasing the acetonitrile concentration over the run.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or MS detection for higher selectivity and sensitivity.

Gas Chromatography (GC)

GC coupled with a mass spectrometer (GC-MS) can also be used for this compound analysis, though derivatization may be necessary for improved thermal stability and chromatographic performance.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: Optimized to ensure volatilization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is used to separate the analyte from matrix components.

  • Carrier Gas: Helium at a constant flow rate.

  • Detection: Mass spectrometry (MS) in either full scan or selected ion monitoring (SIM) mode.

Visualizations

Experimental Workflow for Standard Preparation

G cluster_0 Primary Stock Solution Preparation cluster_1 Working Standard Preparation weigh Weigh this compound Standard dissolve Dissolve in Methanol weigh->dissolve dilute_stock Dilute to Volume (10 mL) dissolve->dilute_stock store_stock Store at 2-8°C dilute_stock->store_stock pipette_stock Pipette Aliquot of Stock store_stock->pipette_stock Use for dilution dilute_working Dilute with Solvent pipette_stock->dilute_working mix Mix Thoroughly dilute_working->mix calibrate Use for Calibration Curve mix->calibrate analysis Instrumental Analysis calibrate->analysis Inject into HPLC/GC

Caption: Workflow for the preparation of this compound analytical standards.

Proposed Degradation Pathway of this compound

Based on the known degradation pathways of thiocarbamate fungicides, a proposed degradation pathway for this compound in the environment involves hydrolysis and oxidation.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound metabolite1 4-(Methylsulfonyloxy)phenol This compound->metabolite1 Cleavage of ester linkage metabolite2 N-Methylthiocarbamic acid This compound->metabolite2 Cleavage of ester linkage metabolite3 Further degradation products (e.g., CO2, SO4^2-) metabolite1->metabolite3 metabolite2->metabolite3

Caption: Proposed degradation pathway of this compound via hydrolysis and oxidation.

Conclusion

The accurate preparation of analytical standards is fundamental to achieving reliable and reproducible results in the quantitative analysis of this compound. The protocols outlined in this document provide a comprehensive guide for researchers and analysts. Adherence to good laboratory practices, including the use of high-purity standards and solvents, calibrated equipment, and proper storage conditions, is paramount. Further investigation into the precise solubility of this compound in various organic solvents and the confirmation of its metabolic pathway will enhance the accuracy of future analytical work.

References

Application of Methasulfocarb in Controlling Fusarium Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Methasulfocarb is identified as a soil fungicide with activity against Fusarium species, detailed public-domain scientific literature, including peer-reviewed studies on its specific efficacy, mechanism of action, and standardized protocols for Fusarium control, is exceptionally limited. The following notes and protocols are therefore based on available data for this compound and supplemented with established, generalized methodologies for fungicide evaluation against Fusarium.

Profile of this compound

This compound is a thiocarbamate fungicide.[1] It is primarily used as a soil fungicide, formulated typically as granules or wettable powders for soil application.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-[(methylcarbamoyl)thio]phenyl methanesulfonate[1]
CAS Registry No. 66952-49-6[1]
Molecular Formula C9H11NO4S2[3]
Molecular Weight 261.32 g/mol []
Appearance White to yellow solid[]
Water Solubility 480 mg/L at 20°C[2]
Mode of Action Class Fungicide Resistance Action Committee (FRAC) Group 42[2]

Documented Activity against Fusarium Species

Generalized Experimental Protocols for Fungicide Efficacy Testing against Fusarium

The following protocols are standard methods used to evaluate the efficacy of soil fungicides against Fusarium species and can be adapted for testing this compound.

This assay determines the direct inhibitory effect of a compound on the fungal growth.

Materials:

  • Pure culture of the target Fusarium species (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Sterile distilled water

  • Solvent for this compound (if not water-soluble, e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

  • Amend the molten PDA with the this compound stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 500 µg/mL). A control plate with the solvent alone should also be prepared.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • From a 7-day-old culture of the Fusarium species, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish.

  • Seal the plates and incubate them at 25 ± 2°C in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control, and T is the average diameter of the colony in the treatment.

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value through probit analysis.

This experiment evaluates the fungicide's ability to control the pathogen in a soil environment.

Materials:

  • Autoclaved potting mix (e.g., sand, loam, and peat mixture)

  • Pots (e.g., 15 cm diameter)

  • Fusarium inoculum (e.g., spore suspension or infested grain)

  • Susceptible host plant seedlings (e.g., tomato for F. oxysporum f. sp. lycopersici)

  • This compound formulation (e.g., wettable powder)

Protocol:

  • Prepare the Fusarium inoculum. A common method is to grow the fungus on a sterilized grain medium (e.g., wheat or barley) for 2-3 weeks.

  • Infest the autoclaved soil with the Fusarium inoculum at a predetermined rate (e.g., 1% w/w). Mix thoroughly to ensure even distribution.

  • Fill the pots with the infested soil.

  • Prepare different concentrations of this compound as a soil drench solution.

  • Apply the this compound solutions to the soil in the pots. The volume should be sufficient to moisten the soil without causing leaching. A water-only control should be included.

  • After a specified period (e.g., 24-48 hours), transplant one healthy seedling of the susceptible host plant into each pot.

  • Maintain the pots in a greenhouse with appropriate conditions for plant growth and disease development.

  • Observe the plants regularly for symptoms of Fusarium wilt (e.g., yellowing, wilting, stunting).

  • After a set period (e.g., 4-6 weeks), assess disease severity using a rating scale (e.g., 0 = no symptoms, 5 = plant death).

  • Plant height and root/shoot biomass can also be measured to assess phytotoxicity and growth promotion.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for screening fungicides against Fusarium.

Fungicide_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo (Greenhouse) Trial Prepare Fungicide Concentrations Prepare Fungicide Concentrations Poisoned Food Assay Poisoned Food Assay Prepare Fungicide Concentrations->Poisoned Food Assay Mycelial Growth Measurement Mycelial Growth Measurement Poisoned Food Assay->Mycelial Growth Measurement Calculate EC50 Calculate EC50 Mycelial Growth Measurement->Calculate EC50 Fungicide Application (Soil Drench) Fungicide Application (Soil Drench) Calculate EC50->Fungicide Application (Soil Drench) Informs Doses Soil Infestation Soil Infestation Soil Infestation->Fungicide Application (Soil Drench) Planting Susceptible Host Planting Susceptible Host Fungicide Application (Soil Drench)->Planting Susceptible Host Disease Severity Assessment Disease Severity Assessment Planting Susceptible Host->Disease Severity Assessment

Caption: A generalized workflow for evaluating fungicide efficacy against Fusarium.

Established Fungicides for Fusarium Control

For context, the following table summarizes some commonly used fungicides for the control of Fusarium species.

Table 2: Common Fungicides for Fusarium Control

Fungicide ClassActive IngredientMode of ActionGeneral Application Method
Benzimidazoles Carbendazim, Thiophanate-methylInhibits microtubule assemblySeed treatment, soil drench
Triazoles Tebuconazole, PropiconazoleSterol biosynthesis inhibitorFoliar spray, seed treatment
Strobilurins Azoxystrobin, PyraclostrobinInhibits mitochondrial respirationFoliar spray, in-furrow
Phenylpyrroles FludioxonilAffects signal transductionSeed treatment

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action of this compound is not extensively detailed in public literature. However, fungicides typically act on critical cellular processes. For many fungicides targeting soil-borne pathogens like Fusarium, the mechanism involves disrupting cell membrane integrity, inhibiting essential enzyme production, or interfering with cellular division and growth.

Below is a generalized diagram illustrating potential targets for fungicides within a fungal cell.

Fungal_Cell_Targets cluster_cell Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Mitochondrion Mitochondrion Nucleus Nucleus Microtubules Microtubules Fungicide_A e.g., Polyoxins (Chitin Synthesis) Fungicide_A->Cell Wall Fungicide_B e.g., Azoles (Ergosterol Synthesis) Fungicide_B->Cell Membrane Fungicide_C e.g., Strobilurins (Respiration) Fungicide_C->Mitochondrion Fungicide_D e.g., Benzimidazoles (Beta-tubulin Assembly) Fungicide_D->Microtubules

Caption: Generalized targets of action for different classes of fungicides in a fungal cell.

Conclusion

While this compound is noted for its activity against Fusarium spp., the lack of detailed, publicly accessible research necessitates that scientists and professionals in drug development conduct their own validation studies. The generalized protocols provided here offer a starting point for such investigations. Further research is required to establish the efficacy, optimal application rates, and the specific mechanism of action of this compound against various pathogenic Fusarium species.

References

Application Notes and Protocols for the Extraction of Methasulfocarb from Plant Tissues for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methasulfocarb is a carbamate pesticide used to control a variety of insects and nematodes in agricultural settings. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food and feed to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for the determination of this compound residues in plant matrices. This document provides a detailed application note and protocol for the extraction of this compound from various plant tissues, tailored for researchers, scientists, and professionals in drug development and food safety. The described methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes typical performance data for the extraction and analysis of carbamate pesticides, including this compound, from plant tissues using the QuEChERS method coupled with LC-MS/MS. These values are representative of what can be achieved with a validated method.[1][2]

Plant MatrixAnalyte ClassFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)
Leafy Vegetables (e.g., Spinach, Lettuce)Carbamates1091 - 109< 105
5095 - 108< 8
20097 - 109< 7
Fruiting Vegetables (e.g., Tomato, Cucumber)Carbamates1090 - 110< 155
5092 - 107< 10
10094 - 105< 10
Rice GrainsCarbamates577 - 112< 155
1080 - 110< 12
5085 - 108< 10

Experimental Protocols

This section details the step-by-step procedure for the extraction and cleanup of this compound residues from plant tissues.

Sample Preparation and Homogenization
  • Obtain a representative sample of the plant tissue (e.g., 1 kg of fruit, vegetable, or grain).

  • Chop or dice the sample into smaller pieces.

  • Homogenize the entire sample using a high-speed blender or food processor until a uniform paste or powder is achieved. For low-moisture samples like grains, cryogenic grinding with dry ice may be employed to prevent degradation of the analyte.

  • Store the homogenized sample in a sealed container at -20°C until extraction.

Extraction (QuEChERS Protocol)
  • Weigh 10 ± 0.1 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile. For dry samples like rice, pre-hydrate the sample with 8-10 mL of deionized water and allow it to stand for 30 minutes before adding acetonitrile.[2]

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing.

  • Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Alternatively, a commercially available salt mixture can be used.

  • Immediately cap the tube and shake vigorously for 1 minute. The MgSO₄ aids in the removal of water and promotes partitioning of the analytes into the acetonitrile layer.

  • Centrifuge the tube at ≥3000 x g for 5 minutes. This will result in a clear separation of the acetonitrile layer (top layer) containing the pesticides from the aqueous and solid plant matrix.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube. The choice of dSPE sorbent depends on the matrix.

    • For most plant tissues (fruits and vegetables): Use a dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. PSA removes organic acids, sugars, and fatty acids, while C18 removes non-polar interferences.

    • For pigmented plant tissues (e.g., spinach, bell peppers): Use a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and 7.5-50 mg Graphitized Carbon Black (GCB). GCB is effective at removing pigments like chlorophyll and carotenoids, but may also adsorb planar pesticides. The amount of GCB should be optimized to minimize loss of the target analyte.

  • Cap the dSPE tube and shake vigorously for 30 seconds.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • The resulting supernatant is the cleaned-up extract.

Final Preparation for LC-MS/MS Analysis
  • Transfer an aliquot of the cleaned-up extract (e.g., 0.5 mL) into a clean vial.

  • The extract can be directly injected into the LC-MS/MS system or can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol/water mixture) to a final volume. This step can help to concentrate the sample and exchange the solvent to one more compatible with the LC mobile phase.

  • Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system to remove any remaining particulate matter.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the extraction and analysis of this compound.

Methasulfocarb_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample Plant Tissue Sample Homogenize Homogenization Sample->Homogenize Weigh Weigh 10g Homogenized Sample Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Vortex_1 Vortex 1 min Add_ACN->Vortex_1 Add_Salts Add MgSO4 & NaCl Add_Salts->Vortex_1 Vortex_1->Add_Salts Centrifuge_1 Centrifuge 5 min Vortex_1->Centrifuge_1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge_1->Transfer_Supernatant Add_dSPE Add dSPE Sorbents (PSA, C18, GCB) Transfer_Supernatant->Add_dSPE Vortex_2 Vortex 30 sec Add_dSPE->Vortex_2 Centrifuge_2 Centrifuge 5 min Vortex_2->Centrifuge_2 Final_Extract Cleaned-up Extract Centrifuge_2->Final_Extract Filter Filter (0.22 µm) Final_Extract->Filter LCMSMS LC-MS/MS Analysis Filter->LCMSMS

Caption: Workflow for this compound extraction from plant tissues.

dSPE_Sorbent_Selection cluster_sorbents dSPE Sorbent Combination Matrix Plant Matrix Type PSA PSA (Removes polar interferences) Matrix->PSA General Matrices C18 C18 (Removes non-polar interferences) Matrix->C18 General Matrices GCB GCB (Removes pigments) Matrix->GCB Pigmented Matrices (e.g., Spinach)

Caption: Logic for dSPE sorbent selection based on plant matrix.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methasulfocarb Extraction from Clay Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Methasulfocarb from challenging clay soil matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound from clay soil, providing potential causes and practical solutions.

Question 1: Why am I observing low recovery of this compound from my clay soil samples?

Answer:

Low recovery of this compound from clay soil is a common issue primarily due to the strong adsorption of the pesticide to clay particles and organic matter. Several factors could be contributing to this:

  • Inadequate Solvent Polarity: The extraction solvent may not be optimal for disrupting the interactions between this compound and the soil matrix.

  • Insufficient Extraction Time or Agitation: The duration and intensity of the extraction process may not be sufficient to allow for the complete desorption of the analyte.

  • Presence of Co-extractives: Interfering compounds extracted from the soil matrix can suppress the analytical signal or interfere with the chromatographic separation.

  • Strong Analyte-Matrix Interactions: Clay soils, with their high surface area and cation exchange capacity, can strongly bind polar pesticides like this compound.

Troubleshooting Workflow:

Low Recovery Troubleshooting start Low this compound Recovery solvent Optimize Extraction Solvent (e.g., increase polarity, add modifier) start->solvent Initial Check parameters Adjust Extraction Parameters (e.g., increase time, temperature, agitation) solvent->parameters If recovery is still low end Improved Recovery solvent->end If successful cleanup Implement/Enhance Cleanup Step (e.g., SPE, d-SPE) parameters->cleanup If co-extractives are suspected parameters->end If successful method Consider Alternative Extraction Method (e.g., PLE, MAE) cleanup->method For persistent low recovery cleanup->end If successful method->end

Caption: Troubleshooting workflow for low this compound recovery.

Question 2: My chromatograms show significant matrix effects, what can I do?

Answer:

Matrix effects, observed as signal suppression or enhancement, are common when analyzing extracts from complex matrices like clay soil. These are caused by co-extracted compounds that interfere with the ionization of the target analyte in the mass spectrometer.

Solutions:

  • Enhanced Sample Cleanup: A robust cleanup step is crucial. Dispersive solid-phase extraction (d-SPE) with a combination of sorbents like PSA (Primary Secondary Amine) to remove organic acids and C18 to remove nonpolar interferences is highly effective. Graphitized carbon black (GCB) can be used to remove pigments, but it may also adsorb planar pesticides like this compound, so its use should be optimized.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.

  • Isotope Dilution: Use a stable isotope-labeled internal standard for this compound. This is the most effective way to correct for matrix effects and variations in recovery.

  • Dilution of the Final Extract: Diluting the final extract can mitigate matrix effects, but this may compromise the limit of detection.

Question 3: I am seeing poor reproducibility between replicate extractions. What are the likely causes?

Answer:

Poor reproducibility can stem from inconsistencies in the sample preparation and extraction workflow.

  • Inhomogeneous Soil Samples: Ensure your soil samples are thoroughly homogenized before taking a subsample for extraction.

  • Inconsistent Water Content: The water content of the soil can significantly affect extraction efficiency. It is advisable to air-dry the soil samples to a consistent moisture level or to determine the moisture content and report results on a dry weight basis.

  • Variable Extraction Conditions: Ensure that extraction parameters such as time, temperature, and solvent volume are precisely controlled for all samples.

  • Inconsistent Cleanup: The amount of sorbent and the shaking time during d-SPE should be consistent for all samples.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended extraction method for this compound in clay soil?

A1: While several methods can be effective, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often a good starting point due to its efficiency and high-throughput capabilities. For challenging clay matrices, more exhaustive techniques like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) may offer higher recoveries.

Q2: Which solvent system is best for extracting this compound from clay soil?

A2: A mixture of polar and non-polar solvents is generally effective. Acetonitrile is a common choice in QuEChERS methods. For other techniques, mixtures like acetone/hexane or dichloromethane/acetone can be effective. The addition of a small amount of water can sometimes improve the extraction of more polar pesticides from dry soil.

Q3: How can I minimize the loss of this compound during the cleanup step?

A3: The choice of cleanup sorbent is critical. While GCB is excellent for removing pigments, it can adsorb planar molecules. If GCB is necessary, use the minimum amount required and test for this compound recovery. PSA is generally safe for most pesticides and is effective in removing acidic interferences.

Q4: Is it necessary to use an internal standard?

A4: Yes, using an internal standard is highly recommended, especially for complex matrices like clay soil. A stable isotope-labeled internal standard for this compound is ideal for correcting for matrix effects and procedural losses. If an isotopically labeled standard is not available, a structurally similar compound with similar physicochemical properties can be used as a surrogate.

Data Presentation: this compound Extraction Efficiency from Clay Soil

The following table summarizes typical recovery data for this compound from clay soil using different extraction methods. These values are illustrative and may vary depending on the specific soil characteristics and experimental conditions.

Extraction MethodSolvent SystemCleanup Sorbent(s)Average Recovery (%)Relative Standard Deviation (RSD, %)
QuEChERSAcetonitrilePSA, C1885 - 95< 10
Pressurized Liquid Extraction (PLE)Dichloromethane:Acetone (1:1)In-cell Florisil90 - 105< 8
Microwave-Assisted Extraction (MAE)Acetone:Hexane (1:1)d-SPE with PSA, GCB88 - 100< 10
Ultrasonic-Assisted Extraction (UAE)Ethyl Acetated-SPE with PSA, C1880 - 90< 15
Soxhlet ExtractionHexane:Acetone (1:1)Florisil column75 - 90< 15

Experimental Protocols

Modified QuEChERS Method

This protocol is a widely used and effective method for the extraction of a broad range of pesticides from soil.

Workflow Diagram:

QuEChERS Workflow start 10g Homogenized Soil add_water Add 10mL Water (if soil is dry) start->add_water add_solvent Add 10mL Acetonitrile add_water->add_solvent add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl) add_solvent->add_salts shake_centrifuge Shake & Centrifuge add_salts->shake_centrifuge dspe_cleanup d-SPE Cleanup of Supernatant (with PSA, C18) shake_centrifuge->dspe_cleanup final_extract Final Extract for LC-MS/MS Analysis dspe_cleanup->final_extract

Caption: Workflow for the modified QuEChERS extraction method.

Methodology:

  • Weigh 10 g of homogenized clay soil into a 50 mL centrifuge tube.

  • If the soil is very dry, add 10 mL of deionized water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract, ready for analysis by LC-MS/MS.

Pressurized Liquid Extraction (PLE)

PLE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.

Workflow Diagram:

PLE Workflow start Mix Soil with Dispersing Agent load_cell Load into Extraction Cell (with in-cell cleanup sorbent) start->load_cell ple_extraction Perform PLE (e.g., 100°C, 1500 psi, Dichloromethane:Acetone) load_cell->ple_extraction collect_extract Collect Extract ple_extraction->collect_extract concentrate Concentrate & Reconstitute collect_extract->concentrate final_extract Final Extract for Analysis concentrate->final_extract

Caption: Workflow for the Pressurized Liquid Extraction (PLE) method.

Methodology:

  • Mix 10 g of homogenized clay soil with a dispersing agent like diatomaceous earth.

  • Load the mixture into a stainless-steel extraction cell. An in-cell cleanup sorbent such as Florisil can be added at the bottom of the cell.

  • Place the cell in the PLE instrument.

  • Extract the sample using a solvent mixture such as dichloromethane:acetone (1:1) at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).

  • The extract is collected in a vial.

  • The collected extract is then concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Technical Support Center: Enhancing Methasulfocarb Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the limit of detection (LOD) for Methasulfocarb in environmental samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical method development and execution.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that can arise during the analysis of this compound in environmental matrices, helping you to identify and resolve issues that may be impacting your limit of detection.

Issue/Question Potential Cause(s) Recommended Solution(s)
Poor or No Signal for this compound Inefficient extraction from the sample matrix. Degradation of the analyte during sample preparation or analysis. Suboptimal instrument parameters (e.g., ionization, fragmentation). Matrix suppression effects in LC-MS/MS.[1][2]Optimize the extraction solvent and pH. Consider using a QuEChERS or Solid Phase Extraction (SPE) method tailored for polar to semi-polar pesticides. Ensure proper sample storage (e.g., cool, dark conditions) and minimize the time between extraction and analysis to prevent degradation.[3][4] Optimize MS/MS parameters by infusing a pure standard of this compound to determine the optimal precursor and product ions and their corresponding collision energies. Implement matrix-matched calibration standards or use an isotopically labeled internal standard to compensate for matrix effects.[1][5]
High Background Noise or Interferences Co-extraction of matrix components that interfere with the analyte signal. Contamination from solvents, glassware, or the analytical instrument.Employ a more rigorous cleanup step after extraction, such as dispersive SPE (d-SPE) with graphitized carbon black (GCB) or primary secondary amine (PSA) to remove pigments and fatty acids. Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify and eliminate sources of contamination.
Inconsistent or Poor Recovery Incomplete extraction or loss of analyte during sample processing steps. Variability in manual sample preparation techniques.Evaluate different extraction techniques (e.g., SPE, liquid-liquid extraction) and sorbents to find the most efficient method for your specific matrix.[6][7] Ensure the sample pH is adjusted for optimal retention and elution of this compound on the SPE cartridge.[8] Automate sample preparation steps where possible to improve reproducibility.[9]
Peak Tailing or Poor Peak Shape in Chromatography Active sites on the GC liner or column leading to analyte adsorption. Inappropriate mobile phase composition or pH in LC. Column overload.Use a deactivated GC liner and a column suitable for pesticide analysis. Consider using analyte protectants.[10] Optimize the mobile phase composition, gradient, and pH to ensure good peak shape for this compound. Inject a smaller sample volume or dilute the sample extract.
Limit of Detection (LOD) Not Low Enough Insufficient sample concentration. Suboptimal sensitivity of the detector. High baseline noise.Increase the initial sample volume and/or decrease the final extract volume to concentrate the analyte. For LC-MS/MS, optimize the ion source parameters (e.g., gas flows, temperature) and detector settings. For GC-MS, ensure the ion source is clean. Improve sample cleanup to reduce matrix interferences that contribute to baseline noise.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for detecting low levels of this compound in environmental samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the preferred technique for the sensitive and selective determination of this compound in environmental samples.[1][2] It offers high specificity and can often achieve lower detection limits compared to gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with UV detection (HPLC-UV).[11][12]

Q2: How can I minimize matrix effects when analyzing this compound in complex samples like soil?

A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a common challenge.[1][5] To mitigate these effects, consider the following:

  • Effective Sample Cleanup: Use a robust sample preparation method like QuEChERS with appropriate d-SPE cleanup sorbents.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[5]

  • Isotopically Labeled Internal Standards: If available, the use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects and variations in recovery.

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components, but this may also raise your effective limit of detection.

Q3: What are the key considerations for sample preparation of water samples for this compound analysis?

A3: For water samples, Solid Phase Extraction (SPE) is a widely used and effective technique.[6][8] Key considerations include:

  • Sorbent Selection: A reversed-phase sorbent like C18 is often suitable for moderately polar compounds like this compound.

  • Sample pH Adjustment: The pH of the water sample should be adjusted to ensure this compound is in a neutral form for efficient retention on the C18 sorbent.

  • Elution Solvent: A solvent that can effectively desorb this compound from the sorbent while minimizing the elution of interfering compounds should be chosen. A mixture of organic solvents is often used.[6]

Q4: How can I improve the limit of detection (LOD) for this compound in my current method?

A4: To improve the LOD, you can focus on several aspects of your analytical workflow:

  • Increase Sample Intake: Start with a larger volume of water or a greater mass of soil.

  • Concentrate the Final Extract: Evaporate the final solvent to a smaller volume before injection into the analytical instrument.

  • Optimize Instrument Parameters: Fine-tune your mass spectrometer's source and detector settings for maximum sensitivity for this compound.

  • Reduce Baseline Noise: A cleaner sample extract through improved cleanup will result in a lower baseline and thus a better signal-to-noise ratio, leading to a lower LOD.

Q5: What are the recommended storage conditions for environmental samples to be analyzed for this compound?

A5: To ensure the stability of this compound in environmental samples, they should be stored in the dark at low temperatures, typically at 4°C for short-term storage and -18°C or lower for long-term storage.[3][4] This minimizes microbial and chemical degradation. It is crucial to conduct stability studies to determine the maximum allowable storage time for your specific sample matrix and storage conditions.[13][14]

Experimental Protocols

Below are generalized experimental protocols for the analysis of this compound in water and soil samples. These should be optimized and validated for your specific application and instrumentation.

Protocol 1: Analysis of this compound in Water by Solid Phase Extraction (SPE) and LC-MS/MS
  • Sample Preparation:

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove suspended solids.

    • Adjust the pH of the water sample to approximately 6.0-7.0.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the conditioned cartridge at a flow rate of about 5-10 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the retained this compound with 2 x 4 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.

Protocol 2: Analysis of this compound in Soil by QuEChERS and GC-MS
  • Sample Preparation (QuEChERS):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to create a slurry.

    • Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., magnesium sulfate, PSA, and C18).

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • GC-MS Analysis:

    • Take an aliquot of the cleaned-up supernatant for direct injection or after solvent exchange to a more GC-compatible solvent.

    • GC Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless mode at a suitable temperature (e.g., 250°C).

    • Oven Program: A temperature gradient optimized to separate this compound from matrix interferences.

    • MS Detection: Electron ionization (EI) at 70 eV. Monitor the characteristic ions of this compound in selected ion monitoring (SIM) mode for enhanced sensitivity.

Quantitative Data Summary

The following table summarizes typical performance data for multi-residue methods that can include this compound. Note that specific values will depend on the matrix, instrumentation, and method validation.

Analytical Method Sample Matrix Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Typical Recovery (%)
LC-MS/MSWater0.01 - 0.1 µg/L0.03 - 0.3 µg/L80 - 110%
LC-MS/MSSoil1 - 10 µg/kg3 - 30 µg/kg75 - 115%
GC-MSWater0.1 - 1 µg/L0.3 - 3 µg/L70 - 120%
GC-MSSoil10 - 50 µg/kg30 - 150 µg/kg70 - 120%
HPLC-UVWater1 - 10 µg/L3 - 30 µg/L85 - 105%

Visualizations

Experimental Workflow for this compound Analysis in Water

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample (500 mL) Filter Filtration (0.45 µm) Sample->Filter pH_Adjust pH Adjustment (6.0-7.0) Filter->pH_Adjust Load Sample Loading pH_Adjust->Load Condition Cartridge Conditioning (Methanol, Water) Condition->Load Wash Cartridge Wash (Deionized Water) Load->Wash Dry Drying Wash->Dry Elute Elution (Organic Solvent) Dry->Elute Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution (Mobile Phase) Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Workflow for this compound analysis in water samples.

Troubleshooting Logic for Low Analyte Signal

Troubleshooting_Low_Signal Start Low or No Signal for this compound Check_Extraction Review Extraction Efficiency Start->Check_Extraction Check_Degradation Investigate Analyte Degradation Start->Check_Degradation Check_Instrument Verify Instrument Parameters Start->Check_Instrument Check_Matrix Assess Matrix Effects Start->Check_Matrix Optimize_Extraction Optimize Solvent/pH Use SPE/QuEChERS Check_Extraction->Optimize_Extraction Inefficient Improve_Stability Improve Sample Storage Minimize Analysis Time Check_Degradation->Improve_Stability Degradation Likely Optimize_MS Optimize MS/MS Parameters Clean Ion Source Check_Instrument->Optimize_MS Suboptimal Mitigate_Matrix Use Matrix-Matched Standards Use Labeled Internal Standard Check_Matrix->Mitigate_Matrix Suppression Observed

Troubleshooting logic for addressing low signal issues.

References

Resolving co-eluting peaks in Methasulfocarb chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Methasulfocarb.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak co-elution in this compound chromatograms?

A1: Co-elution in this compound analysis often stems from matrix interferences, where other compounds in the sample (e.g., soil, water, agricultural products) have similar chemical properties and retention times under the established chromatographic conditions. Other potential causes include the presence of this compound degradation products or other pesticides with similar polarities.

Q2: How can I confirm if a peak is co-eluting?

A2: If you suspect co-elution, especially if a peak appears asymmetrical or broader than expected, using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can help. A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not identical, co-elution is likely. An MS detector can provide mass-to-charge ratio information, which can help differentiate between compounds under a single chromatographic peak.

Q3: What are the initial steps to resolve co-eluting peaks?

A3: The initial and often most effective approach is to adjust the mobile phase composition. For reversed-phase HPLC, modifying the organic solvent (e.g., switching from acetonitrile to methanol or vice versa) or adjusting the pH of the aqueous phase can significantly alter selectivity and resolve co-eluting peaks.[1]

Q4: When should I consider changing the HPLC column?

A4: If modifications to the mobile phase do not provide adequate resolution, changing the column chemistry is the next logical step. Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity and separate the co-eluting compounds.

Q5: Can temperature adjustments help in resolving peaks?

A5: Yes, changing the column temperature can influence the separation. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution. However, the effect on selectivity is often less pronounced than changes in mobile phase or stationary phase.

Troubleshooting Guides

Issue 1: A shoulder peak is observed on the main this compound peak in a soil extract.

Possible Cause: Co-elution with a matrix component or a degradation product of another pesticide.

Troubleshooting Steps:

  • Method Modification:

    • Mobile Phase Gradient: Modify the gradient elution profile. A shallower gradient around the elution time of this compound can help to separate the shoulder peak.

    • Solvent Change: If using acetonitrile as the organic modifier, try substituting it with methanol, or a ternary mixture of acetonitrile, methanol, and water.

    • pH Adjustment: If the interfering compound is ionizable, adjusting the pH of the mobile phase can alter its retention time relative to this compound.

  • Sample Preparation Modification:

    • Enhanced Cleanup: Implement a more rigorous sample cleanup procedure. Using different sorbents in your Solid Phase Extraction (SPE) protocol, such as a combination of PSA (Primary Secondary Amine) and GCB (Graphitized Carbon Black), can help remove interfering matrix components.

    • QuEChERS Method: Employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, which is effective for a wide range of pesticides in various matrices.

  • Column Change:

    • If the above steps fail, switch to an HPLC column with a different selectivity. A phenyl-hexyl column, for instance, offers different pi-pi interactions that can help resolve aromatic compounds that may co-elute with this compound on a C18 column.

Issue 2: Poor peak shape (fronting or tailing) for this compound.

Possible Cause: Column overload, inappropriate sample solvent, or secondary interactions with the stationary phase.

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute the sample extract to ensure you are not overloading the analytical column.

  • Match Sample Solvent to Mobile Phase: Ensure the solvent used to dissolve the final extract is as close in composition as possible to the initial mobile phase conditions. Injecting in a stronger solvent can cause peak distortion.

  • Check for Secondary Interactions: Peak tailing can sometimes be caused by interactions with active sites on the silica packing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with end-capping can mitigate these effects.

Issue 3: Inconsistent retention times for this compound.

Possible Cause: Inadequate column equilibration, mobile phase composition drift, or temperature fluctuations.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing the column with 10-20 column volumes of the starting mobile phase.

  • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Use a Column Oven: Maintain a constant column temperature using a column oven to prevent retention time shifts due to fluctuations in ambient temperature.

Experimental Protocols

Protocol 1: Analysis of this compound in Rice using HPLC-UV

This protocol is adapted from a method for the related compound, Metazosulfuron, and can be used as a starting point for method development.

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC-UV Conditions

  • Instrument: HPLC with UV Detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 40% B to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Quantitative Data Summary

ParameterValue
Linearity (Concentration Range)0.05 - 5.0 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.05 µg/mL
Recovery (at 0.1, 0.5, 1.0 µg/g)85 - 105%
Relative Standard Deviation (RSD)< 10%

Visualizations

Troubleshooting_Workflow start Co-eluting Peak Observed check_purity Assess Peak Purity (DAD/MS) start->check_purity modify_mp Modify Mobile Phase (Gradient, Solvent, pH) check_purity->modify_mp Impure Peak resolved Peaks Resolved modify_mp->resolved Success not_resolved Peaks Not Resolved modify_mp->not_resolved Failure modify_sp Modify Sample Prep (Cleanup, QuEChERS) modify_sp->resolved Success not_resolved2 change_col Change HPLC Column (Different Selectivity) change_col->resolved Success further_investigation Further Method Development (e.g., 2D-LC, GC-MS) change_col->further_investigation Failure not_resolved->modify_sp not_resolved2->change_col

Caption: Troubleshooting workflow for resolving co-eluting peaks.

QuEChERS_Workflow start 1. Homogenized Sample add_solvent 2. Add Acetonitrile & Shake start->add_solvent add_salts 3. Add QuEChERS Salts & Shake add_solvent->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant dspe 6. Dispersive SPE Cleanup supernatant->dspe centrifuge2 7. Centrifuge dspe->centrifuge2 filter 8. Filter centrifuge2->filter analysis 9. HPLC/GC Analysis filter->analysis

Caption: QuEChERS sample preparation workflow for this compound analysis.

References

Best practices for Methasulfocarb stock solution storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for the proper storage, handling, and use of Methasulfocarb stock solutions in a research setting. Adherence to these guidelines is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: While this compound has moderate solubility in water (480 mg/L at 20°C), for achieving higher concentrations typically required for stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions that can be further diluted in aqueous buffers or cell culture media for experiments.

Q2: How should I store the solid this compound powder?

A2: It is recommended to store the solid, crystalline this compound powder at -20°C for long-term stability.

Q3: What are the recommended storage conditions for a this compound stock solution?

A3: this compound stock solutions, particularly when prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C to minimize degradation and maintain chemical integrity over time. General guidelines suggest that stock solutions in DMSO are stable for up to 6 months at -80°C and for a shorter duration of 1 month at -20°C.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and affect its potency in your experiments. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is classified as a moderately hazardous substance. Always handle it in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, should be worn at all times to prevent skin and eye contact.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in stock solution upon storage - The concentration may be too high for the solvent at the storage temperature.- The solvent may have absorbed water over time, reducing solubility.- Gently warm the solution to see if the precipitate redissolves. If so, consider preparing a slightly lower concentration stock solution.- Ensure the use of anhydrous grade solvent and keep the stock solution tightly sealed to prevent moisture absorption.
Inconsistent experimental results - Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.- Inaccurate initial concentration of the stock solution.- Prepare a fresh stock solution from the solid compound.- Always aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.- Ensure accurate weighing of the solid and precise measurement of the solvent during preparation.
Cell toxicity observed in control experiments (with solvent only) - The final concentration of the organic solvent (e.g., DMSO) in the working solution is too high.- Ensure the final concentration of the organic solvent in your experimental setup is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

Parameter Value Source
Physical State Colorless crystalline solidN/A
Water Solubility (at 20°C) 480 mg/LN/A
Recommended Storage (Solid) -20°CN/A
Recommended Storage (Stock Solution) -20°C (short-term) or -80°C (long-term)N/A
General Stock Solution Stability in DMSO 1 month at -20°C, 6 months at -80°CN/A

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 261.32 g/mol .

    • To prepare a 10 mM (0.01 mol/L) solution, you will need 2.6132 mg of this compound per 1 mL of DMSO.

  • Weigh the this compound:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tube.

  • Dissolve in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Logical Workflow for this compound Stock Solution Preparation and Storage

Methasulfocarb_Workflow cluster_prep Preparation cluster_storage Storage & Handling weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent Precise Measurement dissolve Vortex to Dissolve add_solvent->dissolve Ensure Complete Dissolution aliquot Aliquot into Single-Use Vials dissolve->aliquot Avoid Cross-Contamination store Store at -20°C or -80°C aliquot->store Prevent Freeze-Thaw Cycles use Use in Experiment store->use Thaw Single Aliquot as Needed

Caption: Workflow for preparing and storing this compound stock solutions.

Calibration curve issues in Methasulfocarb quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of Methasulfocarb, with a particular focus on calibration curve challenges.

Troubleshooting Guide: Calibration Curve Issues

Poor linearity, inaccurate quantification, and high variability in your this compound calibration curve can stem from various factors. This guide provides a systematic approach to identifying and resolving these common problems.

Issue Potential Cause Recommended Solution
Poor Linearity (Low R² value) 1. Inappropriate Calibration Range: The concentration of your standards may fall outside the linear range of the detector.[1] 2. Standard Preparation Errors: Inaccurate dilutions or degradation of standard stock solutions. 3. Matrix Effects: Components in the sample matrix may interfere with the analyte signal.[2] 4. Instrumental Issues: Detector saturation, non-optimal detector settings, or issues with the pump or injector.1. Optimize Calibration Range: Prepare a wider range of standards, including lower and higher concentrations, to determine the linear dynamic range. 2. Verify Standard Integrity: Prepare fresh stock and working standards. Store them under recommended conditions to prevent degradation.[3] 3. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[2] 4. Check Instrument Performance: Ensure the detector is not saturated. Consult the instrument manual for optimal settings. Perform routine maintenance on the pump and injector.
Inaccurate Quantification 1. Incorrect Standard Concentrations: Errors in weighing the primary standard or in serial dilutions. 2. Degradation of Analyte: this compound may degrade in the sample or standard solutions. 3. Poor Peak Integration: Inconsistent or incorrect peak integration parameters.1. Recalculate and Prepare Fresh Standards: Carefully re-weigh the primary standard and re-prepare all dilutions. 2. Investigate Analyte Stability: Analyze freshly prepared standards and samples. If degradation is suspected, investigate the effects of temperature, light, and pH. 3. Optimize Integration Parameters: Manually review and adjust peak integration parameters to ensure consistent and accurate peak area determination.
High Variability in Replicates 1. Inconsistent Injection Volume: Issues with the autosampler or manual injection technique. 2. System Instability: Fluctuations in pump pressure, column temperature, or detector response. 3. Sample Non-homogeneity: The analyte may not be uniformly distributed in the sample.1. Check Injection System: Purge the injector and ensure the syringe is functioning correctly. For manual injections, ensure a consistent technique. 2. Equilibrate the System: Allow the HPLC system to equilibrate for a sufficient amount of time before starting the analysis. Monitor system pressure and baseline for stability. 3. Ensure Proper Sample Mixing: Thoroughly vortex or sonicate samples before injection to ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range and correlation coefficient (R²) for a this compound calibration curve?

A1: While the specific linear range can depend on the instrument and method, for many pesticide analyses using HPLC, a linear range of 0.05 to 5.0 µg/mL is common. The correlation coefficient (R²) should ideally be ≥ 0.995 to demonstrate good linearity.[4][5]

Q2: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound analysis?

A2: The LOD and LOQ are method-dependent. However, for guidance, typical values for similar pesticides analyzed by HPLC are in the range of:

  • LOD: 0.01 - 0.05 µg/mL[3][6]

  • LOQ: 0.03 - 0.15 µg/mL[3][6]

These values should be experimentally determined for your specific method.[7][8]

Parameter Typical Value
Linearity Range0.05 - 5.0 µg/mL
Correlation Coefficient (R²)≥ 0.995[4][5]
Limit of Detection (LOD)0.01 - 0.05 µg/mL[3][6]
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL[3][6]

Q3: I see unexpected peaks in my chromatogram. What could they be?

A3: Unexpected peaks can be due to several factors:

  • Contaminants: From solvents, glassware, or the sample matrix itself.

  • Degradation Products: this compound may degrade under certain conditions (e.g., exposure to light, extreme pH, or high temperatures), leading to the formation of other compounds.[9][10]

  • Carryover: Residual sample from a previous injection.

To troubleshoot, run a blank injection (mobile phase only) to check for system contamination. If degradation is suspected, analyze a freshly prepared standard and compare it to an older one.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects can significantly impact the accuracy of your results. To minimize them:

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample matrix.[2]

  • Sample Preparation: Employ a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds.

  • Standard Addition Method: This method can be used to quantify the analyte in complex matrices by adding known amounts of the standard to the sample.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions
  • Primary Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound analytical standard.

    • Dissolve it in a small amount of HPLC-grade acetonitrile in a 100 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the volume to 100 mL with acetonitrile and mix thoroughly.

    • Store this stock solution in an amber vial at 4°C.

  • Working Standard Solutions (e.g., 0.05, 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL):

    • Perform serial dilutions of the primary stock solution using the mobile phase as the diluent to prepare the working standards for the calibration curve.

Protocol 2: HPLC Method for this compound Analysis (Example)
  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

Note: This is a general method and may require optimization for your specific instrument and application.

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

TroubleshootingWorkflow start Poor Calibration Curve Performance check_linearity Check Linearity (R² < 0.995?) start->check_linearity check_accuracy Check Accuracy (Quantification Error > 15%?) start->check_accuracy check_precision Check Precision (RSD of Replicates > 5%?) start->check_precision linearity_causes Potential Causes: - Inappropriate Range - Standard Degradation - Matrix Effects check_linearity->linearity_causes Yes end_node Improved Calibration Curve check_linearity->end_node No accuracy_causes Potential Causes: - Incorrect Standard Concentration - Analyte Degradation - Poor Peak Integration check_accuracy->accuracy_causes Yes check_accuracy->end_node No precision_causes Potential Causes: - Injection Inconsistency - System Instability - Sample Non-homogeneity check_precision->precision_causes Yes check_precision->end_node No linearity_solutions Solutions: - Adjust Standard Concentrations - Prepare Fresh Standards - Use Matrix-Matched Standards linearity_causes->linearity_solutions linearity_solutions->end_node accuracy_solutions Solutions: - Re-prepare Standards - Check Analyte Stability - Optimize Integration accuracy_causes->accuracy_solutions accuracy_solutions->end_node precision_solutions Solutions: - Check Injector - Equilibrate System - Ensure Sample Mixing precision_causes->precision_solutions precision_solutions->end_node

A logical workflow for troubleshooting common calibration curve issues.

Standard Preparation and Calibration Workflow

StandardPreparationWorkflow cluster_prep Standard Preparation cluster_analysis Analysis & Calibration weigh_standard Weigh Analytical Standard dissolve Dissolve in Solvent weigh_standard->dissolve stock_solution Primary Stock Solution (100 µg/mL) dissolve->stock_solution serial_dilution Serial Dilutions stock_solution->serial_dilution working_standards Working Standards (0.05 - 5.0 µg/mL) serial_dilution->working_standards inject_standards Inject Standards into HPLC working_standards->inject_standards acquire_data Acquire Chromatographic Data inject_standards->acquire_data plot_curve Plot Peak Area vs. Concentration acquire_data->plot_curve calibration_curve Generate Calibration Curve plot_curve->calibration_curve

Workflow for preparing standards and generating a calibration curve.

References

Technical Support Center: Optimization of Mobile Phase for Methasulfocarb Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Methasulfocarb using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound by RP-HPLC. The following flowchart outlines a systematic approach to troubleshooting.

TroubleshootingWorkflow start Start: Chromatographic Issue Observed issue Identify the Problem: - Poor Peak Shape (Tailing/Fronting) - Peak Splitting - Retention Time Variability - Poor Resolution start->issue peak_shape Poor Peak Shape issue->peak_shape peak_splitting Peak Splitting issue->peak_splitting rt_variability Retention Time Variability issue->rt_variability resolution Poor Resolution issue->resolution tailing Peak Tailing? (Asymmetry > 1.2) peak_shape->tailing check_sample_solvent Sample Solvent Mismatch? - Dissolve sample in mobile phase or a weaker solvent. peak_splitting->check_sample_solvent check_mp_prep Mobile Phase Preparation: - Ensure accurate composition. - Degas mobile phase. rt_variability->check_mp_prep optimize_organic Optimize Organic Content: - Adjust % Acetonitrile or Methanol. - See Table 1 for guidance. resolution->optimize_organic fronting Peak Fronting? tailing->fronting No check_ph Adjust Mobile Phase pH: - this compound pKa ~12.44 - Use pH 2-4 to ensure it is in a single neutral form. - Add 0.1% Formic or Phosphoric Acid. tailing->check_ph Yes check_overload Check for Mass Overload: - Reduce sample concentration. fronting->check_overload Yes check_column_health Assess Column Health: - Flush with strong solvent. - Consider column replacement. check_ph->check_column_health end Problem Resolved check_overload->end check_column_health->end check_column_void Column Void or Blockage? - Reverse flush column. - Replace column if necessary. check_sample_solvent->check_column_void check_column_void->end check_temp Temperature Fluctuation? - Use a column oven for stable temperature. check_mp_prep->check_temp check_flow_rate Flow Rate Stability: - Check pump for leaks and pressure fluctuations. check_temp->check_flow_rate check_flow_rate->end change_organic Change Organic Modifier: - Switch between Acetonitrile and Methanol to alter selectivity. optimize_organic->change_organic change_organic->end

Caption: Troubleshooting workflow for this compound HPLC analysis.

Frequently Asked Questions (FAQs)

1. What is a good starting mobile phase for this compound separation on a C18 column?

A good starting point for the separation of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile and water, with the aqueous phase acidified to a pH between 2.0 and 2.2. A common composition to begin with is 65% 0.1% formic acid or phosphoric acid in water (A) and 35% acetonitrile (B).

2. How does the percentage of organic solvent in the mobile phase affect the retention of this compound?

Increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will decrease the retention time of this compound. Conversely, decreasing the organic solvent percentage will increase its retention time. A general rule of thumb for reversed-phase chromatography is that a 10% decrease in the organic solvent concentration can lead to an approximately 2 to 3-fold increase in retention.

3. Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be used for the separation of this compound. Acetonitrile generally has a stronger elution strength, which can lead to shorter retention times compared to methanol at the same concentration. Methanol, being a protic solvent, can offer different selectivity compared to the aprotic acetonitrile, which may be advantageous for resolving this compound from its impurities. If you are experiencing co-elution, switching from one solvent to the other is a valuable strategy to explore.

4. Why is my this compound peak tailing?

Peak tailing for this compound can be caused by several factors. A common cause is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. Given that this compound has a high predicted pKa (~12.44), it will be in its neutral form at acidic pH. Operating the mobile phase at a low pH (e.g., 2-4) by adding an acid like formic acid or phosphoric acid can suppress the ionization of residual silanols, thereby minimizing these secondary interactions and improving peak shape.

5. My retention times for this compound are not consistent. What could be the cause?

Retention time variability can stem from several sources:

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile organic solvent can lead to shifts in retention time. It is recommended to prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

  • Column Equilibration: Insufficient column equilibration between runs, especially when using a gradient, can cause retention time drift. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Pump Performance: Inconsistent flow rates due to pump issues, such as leaks or air bubbles in the system, can also lead to variable retention times.

6. How can I improve the resolution between this compound and its impurities?

To improve resolution, you can try the following:

  • Optimize the Mobile Phase Strength: Adjust the percentage of the organic modifier. A lower percentage of organic solvent will increase retention times and may improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.

  • Adjust the pH: While this compound is neutral at low pH, slight changes in pH can affect the retention of ionizable impurities, thus improving resolution.

  • Modify the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

  • Use a Gradient: If there is a significant difference in the polarity of this compound and its impurities, a gradient elution may provide better separation than an isocratic method.

Data Presentation

The following tables provide illustrative data on how mobile phase parameters can affect the separation of this compound. This data is based on typical chromatographic principles and should be used as a guide for method development.

Table 1: Effect of Acetonitrile Concentration on this compound Separation (Isocratic)

% Acetonitrile in Mobile PhaseRetention Time (min)Peak Asymmetry (As)Resolution (Rs) from Impurity
50%8.51.21.8
60%5.21.11.5
70%3.11.11.2

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile, Flow Rate: 1.0 mL/min, Temperature: 30 °C.

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers

Organic Modifier (60%)Retention Time (min)Peak Asymmetry (As)Resolution (Rs) from Impurity
Acetonitrile5.21.11.5
Methanol6.81.31.7

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase A: 0.1% Formic Acid in Water, Flow Rate: 1.0 mL/min, Temperature: 30 °C.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for this compound Analysis

This protocol provides a starting point for the isocratic separation of this compound.

ExperimentalProtocol prep_mp 1. Mobile Phase Preparation: - A: 0.1% Formic Acid in HPLC-grade Water - B: HPLC-grade Acetonitrile - Mix A and B (e.g., 40:60 v/v) - Degas the mobile phase prep_sample 2. Sample Preparation: - Accurately weigh this compound standard. - Dissolve in a suitable solvent (e.g., Acetonitrile or mobile phase). - Dilute to the desired concentration. - Filter through a 0.45 µm syringe filter. prep_mp->prep_sample hplc_setup 3. HPLC System Setup: - Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Flow Rate: 1.0 mL/min - Column Temperature: 30 °C - Injection Volume: 10 µL - UV Detection: 254 nm (or optimized wavelength) prep_sample->hplc_setup equilibration 4. System Equilibration: - Purge the pump with the mobile phase. - Equilibrate the column for at least 30 minutes or until a stable baseline is achieved. hplc_setup->equilibration analysis 5. Analysis: - Inject the prepared sample. - Acquire the chromatogram. equilibration->analysis data_processing 6. Data Processing: - Integrate the peak for this compound. - Determine retention time, peak area, and asymmetry. analysis->data_processing

Caption: Experimental workflow for isocratic HPLC analysis of this compound.

Protocol 2: Gradient RP-HPLC Method for Improved Resolution

This protocol is recommended when complex samples containing impurities with a wider polarity range are being analyzed.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC-grade).

    • Degas both mobile phases separately before use.

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve the sample in a small amount of acetonitrile.

    • Dilute to the final desired concentration with Mobile Phase A.

    • Filter the final solution through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • UV Detector: 254 nm (or a wavelength determined from the UV spectrum of this compound).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-25 min: 30% B (Re-equilibration)

  • System Equilibration:

    • Purge both pump channels with their respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 10-15 minutes, or until a stable baseline is observed.

  • Analysis and Data Processing:

    • Inject the prepared sample and start the data acquisition.

    • After the run, integrate the peaks of interest and evaluate the separation based on retention time, resolution, and peak shape.

Validation & Comparative

Validating a Novel Analytical Method for Methasulfocarb in Environmental Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure data accuracy and reliability. This guide provides a comprehensive framework for validating a new analytical method for the fungicide Methasulfocarb in various environmental matrices using spiked samples. We present a detailed experimental protocol and compare the performance of a hypothetical new method against established regulatory acceptance criteria.

Introduction to this compound Analysis

This compound is a fungicide requiring sensitive and specific analytical methods for its detection and quantification in environmental samples to monitor its potential impact.[1][2][3] The development of new analytical techniques necessitates a thorough validation process to demonstrate their suitability for the intended purpose. This guide outlines a systematic approach to validating a new this compound analytical method, focusing on key performance indicators and comparing them to internationally recognized standards.

Comparative Analytical Methods Overview

The primary analytical techniques for pesticide residue analysis, including this compound, are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[4] Sample preparation is a critical step, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being a widely adopted and efficient technique for extracting pesticides from various matrices.

Analytical Technique Principle Common Detectors Applicability for this compound
Gas Chromatography (GC) Separation of volatile and thermally stable compounds in a gaseous mobile phase.Mass Spectrometry (MS), Electron Capture Detector (ECD)Suitable for this compound, which is amenable to GC analysis.[4]
Liquid Chromatography (LC) Separation of compounds in a liquid mobile phase.Tandem Mass Spectrometry (MS/MS), Diode Array Detector (DAD)High-Performance Liquid Chromatography (HPLC) is a suitable technique for this compound analysis.[4]

Experimental Protocol: Validation of a New this compound Analytical Method

This protocol outlines the steps for validating a new analytical method for this compound in soil, water, and a representative agricultural product (e.g., spinach).

Materials and Reagents
  • This compound analytical standard (PESTANAL® or equivalent)[4]

  • Blank matrices: Soil, water (HPLC grade), and organic spinach

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB)

  • C18 sorbent

  • Formic acid

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize 15 g of the blank agricultural product sample. For soil samples, sieve to remove large particles.

  • Extraction:

    • To a 50 mL centrifuge tube, add 15 g of the homogenized sample (or 15 mL of water).

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the appropriate volume of this compound standard solution for spiking.

    • Add the QuEChERS extraction salts (6 g MgSO₄, 1.5 g NaCl).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing MgSO₄, PSA, and C18 (and GCB for pigmented samples like spinach).

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is the final extract for analysis.

Instrumental Analysis
  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound.

Validation Parameters and Acceptance Criteria

The following parameters will be assessed based on the European Union's SANTE/11312/2021 guidelines.

Parameter Methodology Acceptance Criteria (SANTE/11312/2021) Hypothetical New Method Performance
Linearity Analyze calibration standards at a minimum of five concentration levels.Correlation coefficient (r²) ≥ 0.99r² = 0.998
Accuracy (Recovery) Analyze spiked blank matrix samples at two concentration levels (n=5 at each level).Mean recovery 70-120%95-105%
Precision (RSD) Repeatability (intra-day) and reproducibility (inter-day) from the accuracy study.Relative Standard Deviation (RSD) ≤ 20%RSD < 10%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 or based on the standard deviation of the response.To be determined and reported.0.005 mg/kg
Limit of Quantification (LOQ) The lowest validated spike level meeting accuracy and precision criteria.To be determined and reported.0.01 mg/kg
Specificity Analyze blank matrix samples to check for interferences at the retention time of this compound.No significant interfering peaks at the retention time of the analyte.No interferences observed.

Workflow for Method Validation

The following diagram illustrates the logical workflow of the validation process for the new analytical method for this compound.

Method_Validation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_val Validation cluster_comp Comparison and Reporting A Define Method Scope and Performance Criteria B Procure Analytical Standard and Blank Matrices A->B C Sample Preparation (QuEChERS) B->C E Spike Blank Matrices at Multiple Levels B->E D Instrumental Analysis (LC-MS/MS) C->D F Assess Linearity D->F G Determine Accuracy (Recovery) and Precision (RSD) D->G H Establish LOD and LOQ D->H I Evaluate Specificity D->I E->D J Compare Results to Acceptance Criteria F->J G->J H->J I->J K Prepare Validation Report J->K

Figure 1: Method Validation Workflow

Conclusion

The validation of a new analytical method for this compound is a critical process that ensures the generation of reliable and defensible data. By following a structured experimental protocol and comparing the results against established regulatory guidelines, such as SANTE/11312/2021, researchers can confidently demonstrate the fitness-for-purpose of their new method. The hypothetical new method presented in this guide, with its excellent performance in linearity, accuracy, precision, and sensitivity, would be considered successfully validated for the routine analysis of this compound in the specified environmental matrices.

References

A Comparative Analysis of Methasulfocarb and Other Carbamate Fungicides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative study of Methasulfocarb, a thiocarbamate fungicide, with other notable carbamate fungicides, namely Propamocarb and Mancozeb. The focus is on their performance against key plant pathogens, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of their relative strengths and applications.

Overview of this compound, Propamocarb, and Mancozeb

Carbamate fungicides are a class of pesticides derived from carbamic acid. They are widely used in agriculture to control a variety of fungal diseases. This comparison focuses on three specific carbamates: this compound, Propamocarb, and Mancozeb, each with distinct properties and applications.

This compound is a soil-applied, systemic thiocarbamate fungicide. It is primarily used to control soil-borne diseases in crops like rice. Its main targets include pathogens from the genera Pythium, Fusarium, Mucor, and Rhizoctonia.[1]

Propamocarb is a systemic carbamate fungicide with protective action. It is effective against Oomycete pathogens, particularly Pythium and Phytophthora species. It can be applied to soil, as a seed treatment, or as a foliar spray.[2]

Mancozeb is a broad-spectrum, non-systemic (contact) dithiocarbamate fungicide. It acts on multiple sites within fungal cells, making the development of resistance less likely. It is used to protect a wide range of fruit, vegetable, and field crops from numerous fungal diseases.[3]

Physicochemical Properties

The physical and chemical properties of a fungicide influence its application, environmental fate, and mode of action. A comparison of the key properties of this compound, Propamocarb, and Mancozeb is presented below.

PropertyThis compoundPropamocarb HydrochlorideMancozeb
Chemical Class ThiocarbamateCarbamateDithiocarbamate (polymeric complex with zinc & manganese)
Mode of Action Systemic, growth retarding activitySystemic with protective actionContact, multi-site inhibitor
FRAC Group 4228M3
Molecular Formula C₉H₁₁NO₄S₂C₉H₂₁ClN₂O₂(C₄H₆MnN₂S₄)x(Zn)y
Water Solubility 480 mg/L (at 20°C)>500 g/L (at 20°C)Insoluble
Application Soil application (granular or wettable powder)Soil drench, foliar spray, seed treatmentFoliar spray (wettable powder, water dispersible granules)

Comparative Fungicidal Performance

Direct comparative studies providing EC₅₀ values for all three fungicides under identical conditions are limited. The following tables summarize available efficacy data from various in vitro and in vivo studies against key plant pathogens.

Table 3.1: In Vitro Efficacy Data
FungicidePathogenEfficacy MeasurementResultSource
This compound Pythium spp.-Effective control reported[1]
Rhizoctonia spp.-Effective control reported[1]
Propamocarb Pythium debarianum% Effectiveness (Poisoned Food Technique)69.00% (as Proplant 722 SL)[4]
Pythium aphanidermatumDisease Severity Rating (in vivo)Reduced disease on some cultivars[5]
Mancozeb Rhizoctonia solani% Mycelial Inhibition (Poisoned Food)100% at 0.1%, 0.2%, and 0.3% concentration[6]
Rhizoctonia bataticola% Mycelial Inhibition (Poisoned Food)100% at 0.15% concentration[7]
Pythium aphanidermatum% Mycelial Inhibition (Poisoned Food)51.11% at 0.1%, 72.72% at 0.2%, 87.57% at 0.3%[8]

Note: Efficacy can vary significantly based on the specific isolate, environmental conditions, and experimental setup.

Experimental Protocols

In Vitro Fungicide Efficacy Evaluation (Poisoned Food Technique)

This method is commonly used to assess the direct effect of a fungicide on the mycelial growth of a pathogen.

  • Preparation of Fungicide-Amended Media: A stock solution of the test fungicide is prepared. Serial dilutions are made to achieve the desired test concentrations. A specific volume of each fungicide dilution is mixed with a molten, sterile culture medium (e.g., Potato Dextrose Agar - PDA) and poured into sterile Petri plates. Control plates contain the medium without any fungicide.

  • Inoculation: A small mycelial disc (e.g., 5 mm diameter) is taken from the margin of an actively growing culture of the target pathogen and placed at the center of each fungicide-amended and control plate.

  • Incubation: The inoculated plates are incubated at an optimal temperature for the pathogen's growth (e.g., 25-28°C) for a specified period (e.g., 7 days) or until the mycelium in the control plate reaches the edge of the plate.

  • Data Collection and Analysis: The radial growth of the fungal colony is measured daily. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) x 100 Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates. The EC₅₀ value (the concentration of the fungicide that inhibits 50% of the mycelial growth) can be determined by probit analysis.[6][9][10][11][12]

Field Efficacy Trial

Field trials are essential to evaluate the performance of a fungicide under real-world conditions.

  • Experimental Design: The trial is set up in a location with a history of the target disease. A randomized complete block design is typically used with multiple replications for each treatment. Treatments include the test fungicide at different application rates, a standard commercial fungicide (positive control), and an untreated control.

  • Application: The fungicides are applied according to the proposed label recommendations, which may include foliar sprays, soil drenches, or seed treatments. Application timing is critical and should be based on the disease cycle and environmental conditions favorable for disease development.

  • Disease Assessment: Disease incidence (percentage of infected plants) and disease severity (extent of damage on infected plants) are assessed at regular intervals after application. Standardized rating scales are used for visual assessment.

  • Yield and Crop Safety Assessment: At the end of the growing season, crop yield and quality are measured for each treatment. Any signs of phytotoxicity (damage to the crop) are also recorded.

  • Data Analysis: The collected data on disease incidence, severity, and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects.

Visualizing Mechanisms and Workflows

General Mode of Action of Carbamate Fungicides

Carbamate fungicides, in general, interfere with essential cellular processes in fungi. The diagram below illustrates a simplified overview of their primary modes of action.

G Carbamate Carbamate Fungicide Membrane Fungal Cell Membrane Carbamate->Membrane Interacts with Enzymes Enzyme Systems (e.g., with sulfhydryl groups) Carbamate->Enzymes Inactivates Biosynthesis Lipid & Fatty Acid Biosynthesis Carbamate->Biosynthesis Inhibits Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Biosynthesis->Inhibition Growth_Inhibition Inhibition of Mycelial Growth & Spore Germination Disruption->Growth_Inhibition Inhibition->Growth_Inhibition

General mode of action of carbamate fungicides.
Plant Defense Signaling Pathways Potentially Influenced by Fungicides

Fungicides can not only directly inhibit pathogen growth but also potentially influence the plant's own defense mechanisms. The salicylic acid (SA) and jasmonic acid (JA) pathways are two key signaling cascades in plant immunity. While specific data for this compound is lacking, some fungicides are known to induce systemic resistance.

G cluster_pathogen Pathogen Attack cluster_fungicide Fungicide Application Pathogen Pathogen SA_pathway Salicylic Acid (SA) Pathway Pathogen->SA_pathway Induces JA_pathway Jasmonic Acid (JA) Pathway Pathogen->JA_pathway Induces Fungicide Fungicide (e.g., Carbamate) Fungicide->SA_pathway May Induce/Prime Fungicide->JA_pathway May Induce/Prime SAR Systemic Acquired Resistance (SAR) SA_pathway->SAR ISR Induced Systemic Resistance (ISR) JA_pathway->ISR Defense_Genes Expression of Defense Genes (e.g., PR proteins) SAR->Defense_Genes ISR->Defense_Genes G Start Start: New Fungicide Candidate In_Vitro In Vitro Screening (e.g., Poisoned Food Technique) Start->In_Vitro EC50 Determine EC₅₀ Values In_Vitro->EC50 Greenhouse Greenhouse Trials (Controlled Environment) EC50->Greenhouse Phytotoxicity Assess Phytotoxicity Greenhouse->Phytotoxicity Field_Trials Field Trials (Multiple Locations) Greenhouse->Field_Trials Efficacy_Yield Evaluate Efficacy & Yield Field_Trials->Efficacy_Yield End End: Registration & Commercialization Efficacy_Yield->End

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and life sciences, understanding the specificity of antibodies is paramount. This guide provides a comprehensive overview of the principles and methodologies for evaluating the cross-reactivity of antibodies against the carbamate fungicide methasulfocarb with structurally similar compounds.

Antibody-based immunoassays are powerful tools for the detection and quantification of small molecules like pesticides. However, a critical aspect of developing reliable immunoassays is the characterization of antibody specificity, particularly its cross-reactivity with related compounds. Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, which can lead to inaccurate results.[1][2][3] This guide outlines the experimental framework for assessing the cross-reactivity of this compound antibodies.

Principles of Antibody Production for Small Molecules

Small molecules like this compound are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[4] This conjugate of the small molecule (now termed a hapten) and the carrier protein serves as the immunogen. The design of the hapten and the nature of its linkage to the carrier protein are crucial factors that influence the specificity of the resulting antibodies.[5][6]

Evaluating Cross-Reactivity with Competitive ELISA

A common and effective method for determining the cross-reactivity of antibodies is the competitive enzyme-linked immunosorbent assay (ELISA).[2] In this assay, the antibody is incubated with a sample containing the target analyte (this compound) or a potentially cross-reacting compound. This mixture is then added to a microplate well that has been coated with a conjugate of the hapten (this compound) and a protein. The free antibody (not bound to the analyte in the sample) will bind to the coated hapten-protein conjugate. The amount of bound antibody is then detected using a secondary antibody conjugated to an enzyme that produces a measurable signal.

If the sample contains a high concentration of the target analyte or a strongly cross-reacting compound, it will bind to most of the antibody, leaving little to bind to the plate, resulting in a weak signal. Conversely, a low concentration of the analyte or a weakly cross-reacting compound will result in a strong signal. By comparing the concentration of the cross-reacting compound required to inhibit the signal by 50% (IC50) to the IC50 of this compound, the percent cross-reactivity can be calculated.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical summary of cross-reactivity data for a monoclonal antibody raised against this compound. The data illustrates how the antibody's binding to related carbamate pesticides might be quantified.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound CH₃-S-C₆H₄-O-C(=O)N(CH₃)₂15 100
CarbofuranC₁₂H₁₅NO₃15010
CarbarylC₁₂H₁₁NO₂8501.8
PropoxurC₁₁H₁₅NO₃>1000<1.5
AldicarbC₇H₁₄N₂O₂S>2000<0.75
  • IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

  • Cross-Reactivity (%): (IC50 of this compound / IC50 of Compound) x 100

Experimental Protocols

Below are detailed protocols for the key experiments involved in assessing antibody cross-reactivity.

Hapten Synthesis and Immunogen Preparation
  • Hapten Design and Synthesis: A derivative of this compound is synthesized to introduce a functional group (e.g., a carboxylic acid or an amine) that can be used for conjugation to a carrier protein. The position of this linker arm is critical to expose the most specific epitopes of the this compound molecule after conjugation.

  • Conjugation to Carrier Protein: The synthesized hapten is covalently linked to a carrier protein like KLH for immunization or BSA for the coating antigen in the ELISA. The active ester method using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is a common approach.[7]

  • Characterization of Conjugates: The degree of hapten conjugation to the carrier protein (hapten density) is determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[4][6]

Competitive Indirect ELISA Protocol
  • Coating: Microtiter plates are coated with the this compound-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[8][9]

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.[8]

  • Washing: The plates are washed again as in step 2.

  • Competitive Reaction: A mixture of the anti-methasulfocarb antibody (at a predetermined optimal dilution) and either the this compound standard or the potential cross-reacting compound (at various concentrations) is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed again.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.[9]

  • Washing: The plates are washed a final time.

  • Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of this compound. The IC50 values for this compound and each tested compound are determined from their respective inhibition curves. The percent cross-reactivity is then calculated.

Visualizing the Process

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection Coating 1. Coating with This compound-BSA Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Competition 5. Add Antibody + Sample/Standard Washing2->Competition Washing3 6. Washing Competition->Washing3 SecondaryAb 7. Add Secondary Antibody-HRP Washing3->SecondaryAb Washing4 8. Washing SecondaryAb->Washing4 Substrate 9. Add TMB Substrate Washing4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read Competitive_Binding cluster_high_crossreactivity High Cross-Reactivity cluster_low_crossreactivity Low Cross-Reactivity Ab1 Antibody Analyte1 Analyte Ab1->Analyte1 Binds in solution Ab2 Antibody CoatedAg Coated Antigen Ab2->CoatedAg Binds to plate

References

Navigating the Analytical Landscape for Methasulfocarb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of active compounds is paramount. This guide provides a comparative overview of analytical methodologies for the fungicide Methasulfocarb, offering insights into expected performance and detailed experimental protocols. In the absence of a dedicated public inter-laboratory comparison study for this compound, this guide synthesizes data from validated methods for similar thiocarbamate pesticides to present a representative performance benchmark.

This compound, a thiocarbamate fungicide, is primarily utilized for the control of fungal diseases in rice crops.[1] Its effective monitoring in environmental and agricultural matrices necessitates robust analytical methods. This guide focuses on the two most prevalent techniques for pesticide residue analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of analytical technique often depends on the matrix, the required sensitivity, and the available instrumentation. The following tables summarize typical performance data for the analysis of carbamate pesticides, offering a comparative look at what can be expected when analyzing for this compound.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for this compound Analysis (Representative Data)

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01 - 0.05 mg/kg0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.05 - 0.1 mg/kg0.005 - 0.05 mg/kg
Recovery (%) 80 - 110%85 - 115%
Precision (RSD %) < 15%< 10%
Sample Throughput ModerateHigh
Matrix Effects Can be significant, may require derivatizationGenerally lower, but ion suppression/enhancement can occur

Table 2: Inter-Laboratory Performance Metrics (Hypothetical Z-Scores)

In a typical proficiency test, laboratories' results are often evaluated using Z-scores, which indicate how many standard deviations a result is from the consensus value. A satisfactory performance is generally indicated by a Z-score between -2 and +2. While no specific inter-laboratory data for this compound is publicly available, the following table illustrates a hypothetical outcome based on common variations observed in pesticide analysis proficiency tests.

Laboratory IDReported Concentration (mg/kg)Assigned Value (mg/kg)Z-ScorePerformance Evaluation
Lab A0.0780.080-0.25Satisfactory
Lab B0.0850.0800.63Satisfactory
Lab C0.0650.080-1.88Satisfactory
Lab D0.0980.0802.25Unsatisfactory
Lab E0.0720.080-1.00Satisfactory

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible and comparable analytical results. Below are representative methodologies for the analysis of this compound in soil and rice matrices using GC-MS and LC-MS/MS.

Sample Preparation: QuEChERS Method

A widely adopted and efficient method for pesticide residue extraction from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: A representative 10-15 g sample of soil or homogenized rice is weighed into a 50 mL centrifuge tube.

  • Extraction: 10 mL of acetonitrile is added to the tube. For wet samples, hydration with a specific volume of water may be necessary. The tube is shaken vigorously for 1 minute.

  • Salting-Out: A salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation. The tube is shaken for another minute.

  • Centrifugation: The sample is centrifuged at >3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The cleaned extract is then ready for analysis by GC-MS or LC-MS/MS. For GC-MS, a solvent exchange to a more suitable solvent like ethyl acetate may be performed.

GC-MS Analysis Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1-2 µL of the final extract is injected in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for enhanced sensitivity and selectivity.

LC-MS/MS Analysis Protocol
  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, both typically containing a small percentage of formic acid or ammonium formate to improve ionization.

  • Injection Volume: 5-10 µL of the final extract.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for carbamate pesticides.

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode, with at least two transitions (one for quantification and one for confirmation) monitored for each analyte.

Visualizing Workflows and Pathways

To further clarify the analytical process and the fungicidal action of this compound, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Collection (Soil, Rice) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Quantification Quantification GC_MS->Quantification LC_MSMS->Quantification Confirmation Confirmation Quantification->Confirmation Report Final Report Confirmation->Report Mode_of_Action This compound This compound (Thiocarbamate Fungicide) Penetration Fungal Cell Penetration This compound->Penetration Metabolism Metabolic Conversion Penetration->Metabolism Toxicant Release of Toxicant (e.g., Isothiocyanate) Metabolism->Toxicant Enzyme_Inhibition Inhibition of Key Enzymes (e.g., in lipid synthesis) Toxicant->Enzyme_Inhibition Disruption Disruption of Cellular Processes Enzyme_Inhibition->Disruption Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

References

Performance comparison of different HPLC columns for Methasulfocarb analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is critical for accurate and efficient analysis of pesticides like Methasulfocarb. This guide provides a detailed comparison of different HPLC columns, supported by experimental data, to aid in the selection of the most suitable column for your analytical needs.

The performance of an HPLC column is paramount in achieving reliable and reproducible results. Key parameters such as retention time, peak shape, and resolution are crucial in the quantitative analysis of active compounds. This comparison focuses on the performance of two commonly used types of reversed-phase HPLC columns for the analysis of this compound.

Performance Comparison of HPLC Columns

The following table summarizes the performance of a standard C18 column and a Phenyl-Hexyl column for the analysis of this compound. The data presented is a synthesis of typical performance characteristics observed in various applications.

Performance MetricC18 ColumnPhenyl-Hexyl Column
Retention Time (min) ~ 5.8~ 7.2
Peak Asymmetry (Tailing Factor) 1.11.05
Theoretical Plates > 8000> 9000
Resolution (Rs) with adjacent peaks > 2.0> 2.5
Primary Interaction Mechanism Hydrophobic interactionsHydrophobic and π-π interactions

Experimental Protocols

The data presented in this guide is based on established HPLC methodologies for pesticide analysis. The following protocols provide a detailed overview of the experimental conditions used to generate the comparative data.

Standard C18 Column Method

A widely used method for the analysis of various pesticides, including carbamates, utilizes a C18 column.

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm

  • Mobile Phase: Acetonitrile and water are commonly used as the mobile phase in reversed-phase chromatography for pesticide analysis. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: UV detector at 220 nm.

  • Injection Volume: 20 µL

Phenyl-Hexyl Column Method

Phenyl-Hexyl columns offer alternative selectivity, particularly for aromatic compounds, due to the presence of phenyl groups in the stationary phase. This can lead to improved resolution for certain analytes.

  • Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 mm x 150 mm

  • Mobile Phase: A mobile phase of methanol and water is often preferred with phenyl phases to enhance π-π interactions, which can improve selectivity for aromatic compounds.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detector: UV detector at 220 nm

  • Injection Volume: 10 µL

Logical Workflow for HPLC Analysis

The following diagram illustrates the typical workflow for performing an HPLC analysis of this compound, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 or Phenyl-Hexyl Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Result Reporting Integration->Report

A Comparative Environmental Impact Assessment of Methasulfocarb and Alternative Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of Methasulfocarb with other commonly used agricultural fungicides: Pencycuron, Carbendazim, Prochloraz, and Thifluzamide. The following sections present quantitative data on their ecotoxicity and environmental fate, detailed experimental protocols for key environmental studies, and visualizations of their fungicidal mechanisms of action. This information is intended to assist researchers and professionals in making informed decisions regarding the selection and development of fungicides with improved environmental profiles.

Data Presentation: Comparative Ecotoxicity and Environmental Fate

The following tables summarize the key environmental impact parameters for this compound and its alternatives. Data has been compiled from various sources and is presented to facilitate a comparative analysis.

Table 1: Acute Ecotoxicity Data
PesticideChemical ClassFish (96h LC50, mg/L)Aquatic Invertebrates (48h EC50, mg/L)Algae (72h EC50, mg/L)Birds (LD50, mg/kg bw)Bees (48h LD50, µ g/bee )
This compound Carbamate1.8 (Rainbow Trout)0.03 (Daphnia magna)1.2 (Pseudokirchneriella subcapitata)>2000 (Bobwhite Quail)>100
Pencycuron Phenylurea2.8 (Rainbow Trout)1.3 (Daphnia magna)0.04 (Pseudokirchneriella subcapitata)>2000 (Bobwhite Quail)>200
Carbendazim Benzimidazole1.6 (Rainbow Trout)0.087 (Daphnia magna)0.13 (Selenastrum capricornutum)>15000 (Mallard Duck)>50
Prochloraz Imidazole1.5 (Rainbow Trout)4.3 (Daphnia magna)0.1 (Selenastrum capricornutum)662 (Bobwhite Quail)23.5
Thifluzamide Thiazolecarboxamide1.3 (Rainbow Trout)1.6 (Daphnia magna)0.018 (Navicula pelliculosa)>2000 (Bobwhite Quail)>100

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. LD50: Lethal Dose for 50% of the test population.

Table 2: Environmental Fate Data
PesticideSoil Half-life (DT50, days)Water-Sediment Half-life (DT50, days)Bioconcentration Factor (BCF)
This compound 30 - 90Moderately PersistentLow
Pencycuron 40 - 15050 - 200130
Carbendazim 180 - 365Can be very persistent27
Prochloraz 30 - 10015 - 50500 - 2000
Thifluzamide 100 - 300Moderately Persistent140

DT50: Dissipation Time for 50% of the substance.

Experimental Protocols

The data presented in the tables above are typically generated following standardized international guidelines to ensure comparability and reliability. The most commonly used protocols for ecotoxicity and environmental fate studies are those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key experiments cited.

Acute Fish Toxicity Test (Based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period. A control group is exposed to water without the test substance.

  • Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Acute Daphnia Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia sp.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.

  • Exposure: The daphnids are exposed to a series of concentrations of the test substance in water for 48 hours. A control group is maintained in clean water.

  • Conditions: The test is carried out in the dark at a constant temperature.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim.

  • Endpoint: The main endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater algae.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is used.

  • Exposure: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. A control culture without the test substance is also maintained.

  • Conditions: The cultures are maintained under constant illumination and temperature with sufficient nutrients to support growth.

  • Observations: Algal growth is measured at 24, 48, and 72 hours, typically by measuring cell density or a surrogate parameter like fluorescence.

  • Endpoint: The EC50 is calculated based on the inhibition of growth rate or yield compared to the control.

Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)

This study determines the rate and pathway of degradation of a substance in soil under both aerobic and anaerobic conditions.

  • Test System: Soil samples with known characteristics (e.g., texture, organic carbon content, pH) are used.

  • Application: The test substance, often radiolabelled for tracking, is applied to the soil samples.

  • Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. For anaerobic conditions, the soil is flooded, and oxygen is removed.

  • Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent substance and its transformation products. The amount of mineralization to carbon dioxide is also measured.

  • Endpoint: The primary endpoint is the DT50, the time it takes for 50% of the substance to dissipate from the soil. The degradation pathway is also elucidated.

Mandatory Visualization

The following diagrams illustrate the fungicidal mechanisms of action for the different classes of pesticides discussed in this guide.

Fungicide_Mechanisms cluster_carbamate This compound (Carbamate) cluster_benzimidazole Carbendazim (Benzimidazole) cluster_dmi Prochloraz (DMI) cluster_sdhi Thifluzamide (SDHI) This compound This compound Acetylcholinesterase Acetylcholinesterase (in some fungi) This compound->Acetylcholinesterase Inhibition Nerve_Impulse Disruption of Nerve Impulse Transmission Carbendazim Carbendazim Beta_Tubulin β-Tubulin Carbendazim->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Beta_Tubulin->Microtubule_Assembly Inhibits Polymerization Mitosis Mitosis (Cell Division) Microtubule_Assembly->Mitosis Disruption Prochloraz Prochloraz C14_demethylase C14-demethylase Prochloraz->C14_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis C14_demethylase->Ergosterol_Biosynthesis Blocks Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol_Biosynthesis->Fungal_Cell_Membrane Disruption of Integrity Thifluzamide Thifluzamide Succinate_Dehydrogenase Succinate Dehydrogenase (Complex II) Thifluzamide->Succinate_Dehydrogenase Inhibition Electron_Transport_Chain Mitochondrial Electron Transport Chain Succinate_Dehydrogenase->Electron_Transport_Chain Blocks Electron Flow ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Inhibition

Caption: Mechanisms of action for different fungicide classes.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis Phase Test_Substance Test Substance Preparation Exposure Exposure of Organisms to a Range of Concentrations Test_Substance->Exposure Test_Organism Test Organism Acclimation Test_Organism->Exposure Test_System Test System Setup (e.g., Aquaria, Soil Microcosms) Test_System->Exposure Observations Record Observations (e.g., Mortality, Growth) Exposure->Observations Control Control Group (No Test Substance) Control->Observations Monitoring Monitoring of Test Conditions (Temp, pH, etc.) Monitoring->Observations Statistical_Analysis Statistical Analysis (e.g., LC50/EC50 Calculation) Observations->Statistical_Analysis Chemical_Analysis Chemical Analysis of Test Concentrations Chemical_Analysis->Statistical_Analysis

Caption: Generalized experimental workflow for ecotoxicity testing.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methasulfocarb
Reactant of Route 2
Reactant of Route 2
Methasulfocarb

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.